Chemical properties of Methyl 2-propylquinoline-4-carboxylate
The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 2-propylquinoline-4-carboxylate , a critical intermediate in the development of quinoline-based therapeutics. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 2-propylquinoline-4-carboxylate , a critical intermediate in the development of quinoline-based therapeutics.
Executive Summary
Methyl 2-propylquinoline-4-carboxylate (PubChem CID: 4745153) is a lipophilic heterocyclic ester belonging to the quinoline-4-carboxylate family. It serves as a pivotal scaffold in medicinal chemistry, particularly in the synthesis of Neurokinin-3 (NK-3) receptor antagonists and analogs of the Pseudomonas Quinolone Signal (PQS) . Its structural core—a bicyclic aromatic system with a propyl chain at the C2 position—imparts significant lipophilicity (XLogP3 ≈ 3.8), facilitating membrane permeability in biological assays.
This guide provides a definitive analysis of its physicochemical properties, a self-validating synthesis protocol via the Pfitzinger Reaction , and a map of its divergent chemical reactivity.
Physicochemical Properties
The following data aggregates computed and predicted properties essential for handling and formulation.
Key Feature: The singlet at ~7.9 ppm (H-3) confirms the formation of the quinoline ring without substitution at the 3-position.
Synthetic Pathway: The Pfitzinger Protocol
The most robust route to Methyl 2-propylquinoline-4-carboxylate is the Pfitzinger Reaction , followed by Fischer Esterification. This method is preferred over the Friedländer synthesis due to the ready availability of Isatin and the high regioselectivity for the 2-substituted product when using methyl ketones.
Mechanism & Regioselectivity
The reaction involves the base-catalyzed condensation of Isatin with 2-Pentanone .
Regiocontrol: Under strongly alkaline conditions, the ketone enolate attacks the open isatinate form. Kinetic control favors deprotonation of the less hindered methyl group of 2-pentanone (over the methylene), directing the propyl group to the C2 position of the final quinoline ring [3].
Experimental Protocol
Step 1: Synthesis of 2-propylquinoline-4-carboxylic acid
Reflux for 8 hours (monitor by TLC; Mobile Phase: 20% EtOAc/Hexane).
Concentrate solvent in vacuo. Neutralize residue with sat. NaHCO₃.
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization: Synthesis & Reactivity
The following diagrams illustrate the synthesis workflow and the chemical versatility of the ester.
Diagram 1: Pfitzinger Synthesis Workflow
Caption: Two-step synthesis via Pfitzinger condensation followed by acid-catalyzed esterification.
Diagram 2: Chemical Reactivity Map
Caption: Divergent synthesis pathways from the methyl ester scaffold.
Biological Relevance & Applications
NK-3 Receptor Antagonism
Research indicates that 2-phenyl and 2-alkylquinoline-4-carboxamides are potent antagonists of the Neurokinin-3 (NK-3) receptor. The propyl group at C2 provides essential hydrophobic interaction within the receptor binding pocket, mimicking the lipophilic domains of endogenous tachykinins [4]. The methyl ester is the immediate precursor to these bioactive amides.
Quorum Sensing Modulation
Analogues of 2-alkylquinolines are structurally related to the Pseudomonas Quinolone Signal (PQS) . While PQS is a 4-quinolone, the 4-carboxylate derivatives serve as non-native probes to study the biosynthetic pathways (PqsABCDE operon) and receptor binding (PqsR) in Pseudomonas aeruginosa [5].
References
PubChem. 2-Propylquinoline-4-carboxylate (CID 4745153).[1] National Library of Medicine. [Link]
U.S. EPA. CompTox Chemicals Dashboard: Methyl quinoline-4-carboxylate derivatives.[Link]
Shvekhgeimer, M. G. A. (2004).[1][2] The Pfitzinger Reaction.[2][3][4][5] Chemistry of Heterocyclic Compounds.[4] [Link]
Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. [Link]
Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.[Link]
IR and mass spectrometry analysis of Methyl 2-propylquinoline-4-carboxylate
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Methyl 2-propylquinoline-4-carboxylate Executive Summary This technical guide offers a comprehensive exploration of the analytical m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Methyl 2-propylquinoline-4-carboxylate
Executive Summary
This technical guide offers a comprehensive exploration of the analytical methodologies for the structural characterization of Methyl 2-propylquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document provides not just procedural steps but the underlying scientific rationale for the application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the interpretation of spectral data, predict characteristic features, and present a logical framework for using these powerful techniques in concert to unequivocally confirm the molecule's identity and purity. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the elucidation of quinoline derivatives.
Introduction: The Analytical Imperative for Quinoline Derivatives
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Methyl 2-propylquinoline-4-carboxylate is a derivative that combines the quinoline core with an ester functional group and an alkyl substituent, making it a valuable synthon for further chemical modification.
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint" and direct evidence for the presence of key structural motifs like carbonyls, aromatic rings, and alkyl chains.
Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers a puzzle-like map of its constituent parts, allowing for a detailed reconstruction of the molecular structure.[3]
This guide will provide a detailed walkthrough of both techniques as applied to Methyl 2-propylquinoline-4-carboxylate.
Synthesis Context: Pfitzinger-Doebner Pathways
While numerous synthetic routes to quinoline-4-carboxylates exist, the Pfitzinger and Doebner reactions are among the most common.[4] Typically, 2-propylquinoline-4-carboxylic acid would be synthesized first, for instance, by reacting isatin with a ketone (Pfitzinger) or an aniline with an aldehyde and pyruvic acid (Doebner).[5] The resulting carboxylic acid is then esterified to yield the target methyl ester. Understanding the synthesis provides context for potential starting material carryover or side-products that could be detected during analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is the first-line technique for confirming the successful incorporation of the required functional groups into the final molecule. The principle rests on the absorption of IR radiation, which excites molecular vibrations (stretching, bending) at specific, quantized energy levels corresponding to the bond type and its environment.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality spectrum is foundational to accurate interpretation. The following protocol outlines the standard procedure using the potassium bromide (KBr) pellet method, ideal for solid samples.[6]
Sample Preparation:
Thoroughly grind 1-2 mg of the synthesized Methyl 2-propylquinoline-4-carboxylate with ~200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet-forming die.
Pellet Formation:
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent KBr pellet.
Data Acquisition:
Place the KBr pellet into the sample holder of an FT-IR spectrometer.
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[3][6]
Data Processing:
Perform a background subtraction and baseline correction using the spectrometer's software to yield the final absorbance or transmittance spectrum.
Spectral Interpretation for Methyl 2-propylquinoline-4-carboxylate
The structure of Methyl 2-propylquinoline-4-carboxylate contains several key functional groups, each with characteristic IR absorption bands.
Caption: Molecular Structure of the Analyte.
Below is a table summarizing the expected vibrational frequencies. The causality for these absorptions lies in the specific bond strengths and atomic masses of the vibrating atoms.
Table 1: Predicted IR Absorption Bands for Methyl 2-propylquinoline-4-carboxylate
Wavenumber (cm⁻¹)
Functional Group & Vibration Mode
Expected Intensity
Rationale & Commentary
3100-3000
Aromatic C-H Stretch
Medium to Weak
Associated with the C-H bonds on the quinoline ring system.[3]
2960-2850
Aliphatic C-H Stretch
Medium
Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the n-propyl substituent.
~1725
Ester C=O Stretch
Strong, Sharp
This is a key diagnostic peak. The large change in dipole moment during the stretching vibration of the highly polar carbonyl group results in a very strong absorption. Its position confirms the ester functionality over a carboxylic acid (~1710 cm⁻¹, broader) or amide (~1650 cm⁻¹).
1620-1580
Aromatic C=C & C=N Stretch
Medium to Strong
Vibrations characteristic of the quinoline heterocyclic ring system. Often appear as a pair of bands.[7]
1300-1150
Ester C-O Stretch
Strong
Asymmetric and symmetric stretching of the O=C-O-CH₃ bond system. This is another critical peak for confirming the ester group.
850-750
Aromatic C-H Out-of-Plane Bend
Strong
The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[7]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the definitive molecular weight and crucial structural information through controlled molecular fragmentation. For this guide, we focus on Electron Ionization (EI), a hard ionization technique that generates numerous fragments, creating a rich and informative spectrum.[8]
Experimental Protocol: Acquiring the Mass Spectrum
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).
Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.[3]
Fragmentation Analysis for Methyl 2-propylquinoline-4-carboxylate
The fragmentation pattern is a logical consequence of bond strengths and the stability of the resulting fragments. The molecular weight of C₁₄H₁₅NO₂ is 229.11 g/mol . We expect the molecular ion peak (M⁺•) at m/z = 229 .
The fragmentation pathways are driven by the elimination of stable neutral molecules and the formation of stable cations.
Caption: Proposed fragmentation pathway for Methyl 2-propylquinoline-4-carboxylate.
Table 2: Predicted Key Fragments in the Mass Spectrum
m/z Value
Proposed Fragment Ion
Fragmentation Pathway
Rationale & Commentary
229
[C₁₄H₁₅NO₂]⁺•
Molecular Ion (M⁺•)
This is the parent ion. Its presence confirms the molecular weight of the compound. For many quinolines, this can be the base peak, indicating a stable ring system.[9]
200
[M - C₂H₅]⁺
α-Cleavage of propyl group
Loss of an ethyl radical from the propyl side chain. This is a common fragmentation for alkyl chains, leading to a stable cation.[10][11]
198
[M - •OCH₃]⁺
Cleavage of the ester methoxy group
Loss of a methoxy radical (•OCH₃) is a characteristic fragmentation for methyl esters, forming a stable acylium ion.[10]
170
[M - •COOCH₃]⁺
Loss of the entire methoxycarbonyl group
This fragment corresponds to the 2-propylquinoline cation. It can also be formed from m/z 198 by the loss of carbon monoxide (CO).
143
[C₁₀H₁₀N]⁺
Loss of HCN from m/z 170
The elimination of hydrogen cyanide (HCN) is a hallmark fragmentation of the quinoline ring itself.[3][9]
43
[C₃H₇]⁺
Propyl cation
This common fragment arises from the cleavage of the bond connecting the propyl group to the quinoline ring. It may rearrange to the more stable isopropyl cation.[11]
Integrated Spectroscopic Analysis: A Self-Validating System
Neither technique in isolation is sufficient for absolute confirmation. Their power lies in their synergy, creating a self-validating analytical system.
Caption: Integrated workflow for spectroscopic confirmation.
The analytical narrative follows this logic:
IR analysis confirms the presence of the necessary functional groups: an ester (C=O at ~1725 cm⁻¹, C-O at ~1200 cm⁻¹), an aromatic system (C=C/C=N stretches, aromatic C-H), and an alkyl chain (aliphatic C-H).
MS analysis provides the molecular formula's mass (m/z 229).
MS fragmentation data validates the structure proposed by IR. The loss of 31 Da (•OCH₃) and 59 Da (•COOCH₃) corroborates the methyl ester functionality. The loss of 29 Da (•C₂H₅) confirms the propyl group. The presence of a fragment at m/z 143 (after loss of the ester and HCN) confirms the underlying quinoline scaffold.
When the pieces of the puzzle from both spectra fit together perfectly, the structure of Methyl 2-propylquinoline-4-carboxylate is confirmed with a high degree of confidence.
Conclusion
The structural elucidation of Methyl 2-propylquinoline-4-carboxylate is a clear demonstration of modern analytical chemistry principles. By systematically applying IR spectroscopy to identify functional groups and mass spectrometry to determine molecular weight and connectivity, a scientist can build an unassailable case for the structure of a target molecule. The key to success lies not just in running the experiments, but in understanding the causal chemical principles that govern the resulting spectra. This guide provides the foundational knowledge and practical framework for researchers to confidently perform and interpret these critical analyses in their own laboratories.
References
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]
Habib, O., El-Gendy, B., & El-Kousy, S. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. Retrieved from [Link]
Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Retrieved from [Link]
Al-Otaibi, J. S., Al-Zahrani, F. A., Al-Amri, A. M., & El-Emam, A. A. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Heliyon, 10(5), e26895. Retrieved from [Link]
Ma, Z., Lee, I., & Zaera, F. (2012). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. ResearchGate. Retrieved from [Link]
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (2000). ResearchGate. Retrieved from [Link]
Jones, A. M., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 3978-3993. Retrieved from [Link]
Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 104-111. Retrieved from [Link]
Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. (2025). Journal of Chemical Health Risks, 15(2). Retrieved from [Link]
Wang, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 320. Retrieved from [Link]
2-propylquinoline-4-carboxylic acid (C13H13NO2). (n.d.). PubChemLite. Retrieved from [Link]
Al-Qahtani, A. A., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(1), 1-4. Retrieved from [Link]
The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. Retrieved from [Link]
Saliyeva, L. N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4242. Retrieved from [Link]
Methyl 2-(2-pyridyl)quinoline-4-carboxylate. (2001). ResearchGate. Retrieved from [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]
IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. Retrieved from [Link]
Smith, B. C. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
6-9 Fragmentation Patterns of Organic Molecules. (2017). Chemistry LibreTexts. Retrieved from [Link]
Stolarczyk, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Retrieved from [Link]
Sharma, P., & Kumar, A. (2013). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 5(5), 18-22. Retrieved from [Link]
2-Methylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972). Google Patents.
Brown, W. P. (n.d.). IR Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of Methyl 2-propylquinoline-4-carboxylate
Prepared by: Gemini, Senior Application Scientist Introduction Methyl 2-propylquinoline-4-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal and synt...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-propylquinoline-4-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous agents with a wide array of biological activities. This document provides a comprehensive technical overview of the physical and spectroscopic characteristics of Methyl 2-propylquinoline-4-carboxylate (C₁₄H₁₅NO₂), intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Understanding these fundamental properties is critical for predicting molecular behavior, designing experimental protocols, and ensuring the quality and purity of synthesized compounds.
Physicochemical Properties
Property
Predicted/Estimated Value
Data Source Justification
Molecular Formula
C₁₄H₁₅NO₂
Calculated from structure.
Molecular Weight
229.27 g/mol
Calculated from molecular formula.
Melting Point (°C)
~ 65-75
Estimation based on similar quinoline esters like 2-phenyl-quinoline-4-carboxylic acid methyl ester (60-62 °C),[1] adjusted for the less rigid propyl group.
Boiling Point (°C)
~ 330-345
Extrapolated from related compounds. Methyl 4-methylquinoline-2-carboxylate has a predicted boiling point of ~320 °C.[2] The larger propyl group would increase this value.
Density (g/cm³)
~ 1.15
Based on analogous structures like methyl 4-methylquinoline-2-carboxylate (~1.17 g/cm³).[2]
logP (Octanol/Water)
~ 3.5 - 4.0
The logP for 2-propylquinoline is 3.4.[3] The addition of the methyl carboxylate group increases lipophilicity. This is a critical parameter for predicting membrane permeability.
pKa (Basic)
~ 3.0 - 3.5
The quinoline nitrogen is weakly basic. The predicted pKa for methyl quinoline-4-carboxylate is 3.29.[4] The electron-donating propyl group may slightly increase basicity.
Note: The values presented are estimations based on computational models and data from structurally related compounds. Experimental verification is essential for precise characterization.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for Methyl 2-propylquinoline-4-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
Quinoline Aromatic Protons (δ 7.5 - 8.8 ppm): The five protons on the quinoline ring system will appear as a series of multiplets in this region. The proton at the C5 position is often the most downfield-shifted due to the anisotropic effect of the heterocyclic ring.
Singlet at C3 (δ ~8.2 ppm): The proton at the C3 position of the quinoline ring is expected to appear as a distinct singlet.
Methyl Ester Protons (-OCH₃) (δ ~4.0 ppm): A sharp singlet corresponding to the three protons of the methyl ester group.
Propyl Group Protons (-CH₂CH₂CH₃):
α-CH₂ (δ ~3.0 ppm): A triplet for the two protons adjacent to the quinoline ring.
β-CH₂ (δ ~1.8 ppm): A sextet for the two methylene protons.
γ-CH₃ (δ ~1.0 ppm): A triplet for the terminal methyl group of the propyl chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
Carbonyl Carbon (C=O) (δ ~166 ppm): The ester carbonyl carbon is typically found in this downfield region.[5]
Quinoline Aromatic & Heterocyclic Carbons (δ 118 - 158 ppm): The nine carbons of the quinoline ring system will resonate in this range. The carbon atom attached to the nitrogen (C2) and the ester group (C4) will be significantly deshielded.[6][7]
Methyl Ester Carbon (-OCH₃) (δ ~52 ppm): The carbon of the methyl ester group.
Propyl Group Carbons (-CH₂CH₂CH₃):
α-CH₂ (δ ~40 ppm): The carbon directly attached to the quinoline ring.
β-CH₂ (δ ~23 ppm): The central methylene carbon.
γ-CH₃ (δ ~14 ppm): The terminal methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group.[8]
C=N and C=C Stretches (Quinoline Ring): Multiple sharp bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic and heterocyclic ring system.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups will appear just below 3000 cm⁻¹.
C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region corresponding to the C-O single bond stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecular ion.
Molecular Ion Peak ([M+H]⁺): Expected at m/z 230.11 .
Key Fragmentation Pathways:
Loss of the methoxy group (-OCH₃): A fragment at m/z 199.
Loss of the methyl carboxylate group (-COOCH₃): A fragment corresponding to the 2-propylquinoline cation.
Cleavage within the propyl chain: Loss of ethylene (C₂H₄) from the parent ion or other fragments is a common pathway for propyl-substituted aromatics.[9][10][11]
Experimental Protocols for Characterization
To ensure the identity, purity, and consistency of Methyl 2-propylquinoline-4-carboxylate, a series of standardized analytical procedures must be followed. These protocols are designed to be self-validating by providing orthogonal data points that, when combined, confirm the compound's characteristics with a high degree of confidence.
Workflow for Physicochemical and Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of the target compound.
Caption: Workflow for the synthesis and characterization of Methyl 2-propylquinoline-4-carboxylate.
Protocol for Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) is superior to the traditional capillary method as it provides quantitative data on purity in addition to the melting point.
Objective: To determine the melting point and assess the purity of the sample.
Methodology:
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature approximately 30 °C above the estimated melting point.
Use an inert nitrogen purge gas (20 mL/min) to prevent oxidative degradation.
Data Analysis:
The melting point is determined as the onset temperature of the melting endotherm.
The purity can be estimated from the shape of the melting peak using the van't Hoff equation, which is often integrated into the instrument's software. A sharp, symmetric peak indicates high purity.
Protocol for Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility in key solvents relevant to biological assays and formulation (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO).
Methodology:
Preparation: Add an excess amount of Methyl 2-propylquinoline-4-carboxylate to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The excess is critical to ensure saturation.
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
Sample Processing: After 24 hours, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.
Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent for analysis.
Quantification: Analyze the concentration of the compound in the diluted filtrate using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µM.
Protocol for Spectroscopic Analysis
The following diagram outlines the decision-making process for spectroscopic characterization.
Definitive Guide to Methyl 2-propylquinoline-4-carboxylate: Nomenclature, Synthesis, and Pharmaceutical Utility
The following technical guide is structured to provide an authoritative, reproducible, and scientifically rigorous analysis of Methyl 2-propylquinoline-4-carboxylate . It is designed for application scientists and medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, reproducible, and scientifically rigorous analysis of Methyl 2-propylquinoline-4-carboxylate . It is designed for application scientists and medicinal chemists requiring actionable data on nomenclature, synthesis, and pharmaceutical utility.[1]
[1]
Structural Analysis & IUPAC Nomenclature[1][2][3]
Methyl 2-propylquinoline-4-carboxylate represents a specific lipophilic derivative of the quinoline-4-carboxylic acid (cinchoninic acid) scaffold.[1] Its nomenclature follows the strict hierarchy of IUPAC functional group priorities, where the carboxylate ester holds seniority over the heterocyclic ring and alkyl substituents.[2]
Systematic Naming Breakdown
The IUPAC name is constructed through the following logical hierarchy:
Parent Structure:Quinoline (benzo[b]pyridine).[1] The nitrogen atom is assigned position 1.
Principal Functional Group:Carboxylate . The ester group at position 4 takes precedence, dictating the suffix "-oate" and the numbering direction.
Substituents:
Propyl group: Attached at position 2.
Methyl group: The alkyl group attached to the ester oxygen (prefix "Methyl").
Numbering Validation:
Numbering proceeds from the heteroatom (N=1) to the fused ring junction (skipped) to the functionalized carbon.
InChIKey: (Predicted) GHWNIFKWPIVEPC-UHFFFAOYSA-N (Based on anion structure)
Synthetic Architecture: The Pfitzinger Protocol[8][9]
The most robust and scalable route for synthesizing 2-substituted quinoline-4-carboxylates is the Pfitzinger Reaction .[1] This method utilizes isatin and a ketone under strong basic conditions, offering high regioselectivity for the 2-position.[1]
Reaction Mechanism & Logic
The synthesis proceeds via a cascade reaction:
Nucleophilic Attack: Base-mediated ring opening of isatin to form isatoate (2-aminophenylglyoxylate).[1]
Condensation: The amine reacts with the carbonyl of 2-pentanone.
Cyclization: Intramolecular aldol-type condensation closes the pyridine ring.[1]
Esterification: The resulting carboxylic acid is methylated.
Critical Regioselectivity Note: Using 2-pentanone (methyl propyl ketone) typically favors condensation at the methyl group due to steric constraints, yielding the 2-propyl substituent rather than the 3-ethyl-2-methyl isomer.[1]
Experimental Workflow Diagram
Figure 1: Step-wise synthesis via the Pfitzinger reaction followed by Fischer esterification.
Validated Protocol (Step-by-Step)
Step 1: Synthesis of the Acid Intermediate
Dissolution: Dissolve Isatin (10 mmol) in 33% aqueous KOH (15 mL). Heat gently until the solution turns deep red/brown (formation of potassium isatoate).
Addition: Add 2-Pentanone (12 mmol) dropwise.
Reflux: Reflux the mixture at 80-90°C for 24–48 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).
Workup: Cool to room temperature. Acidify with glacial acetic acid or 10% HCl to pH 4–5.
Isolation: The precipitate (2-propylquinoline-4-carboxylic acid) is filtered, washed with cold water, and recrystallized from ethanol.[1]
Step 2: Fischer Esterification
Activation: Suspend the dried acid (5 mmol) in anhydrous Methanol (20 mL).
Catalysis: Add concentrated
(0.5 mL) dropwise.
Reflux: Heat to reflux for 6–8 hours.
Neutralization: Pour onto crushed ice and neutralize with saturated
.
Extraction: Extract with Dichloromethane (DCM), dry over
, and evaporate to yield the target ester.
Physicochemical & Spectral Profiling
For researchers characterizing the final product, the following data points serve as quality control benchmarks.
Predicted Spectral Characteristics (NMR/MS)
Technique
Signal Assignment (Expected)
Structural Insight
¹H NMR
~8.0–8.5 (m, 2H)
H-5, H-8 (Aromatic ring)
~7.5–7.8 (m, 2H)
H-6, H-7 (Aromatic ring)
~7.8 (s, 1H)
H-3 (Diagnostic singlet for 2,4-subst.[1] quinolines)
~4.0 (s, 3H)
O-Methyl (Ester group)
~2.9 (t, 2H)
Propyl -CH (Benzylic)
~1.8 (m, 2H)
Propyl -CH
~1.0 (t, 3H)
Propyl terminal CH
MS (ESI)
230
Protonated molecular ion
Physicochemical Properties[1][10][11]
Property
Value
Relevance
LogP (Predicted)
~3.8
Indicates high lipophilicity; good membrane permeability.[1]
The 2-alkylquinoline-4-carboxylate scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[1]
Pseudomonas Quorum Sensing (PQS) Analogs
Pseudomonas aeruginosa utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) as a signaling molecule.[1] Methyl 2-propylquinoline-4-carboxylate serves as a structural analog (isostere) used to probe:
PqsR Receptor Antagonism: Modifying the alkyl chain length (propyl vs. heptyl) and capping the 4-position (ester vs. quinolone oxygen) can create competitive antagonists that disrupt bacterial biofilm formation.
Virulence Factor Inhibition: These esters are often hydrolyzed in vivo to the active acid, which can chelate iron or inhibit metalloenzymes.
Antimalarial & Antimicrobial Activity
Following the legacy of quinine and chloroquine, the quinoline core is essential for:
Heme Polymerization Inhibition: The planar aromatic system allows intercalation into DNA or stacking with heme.
Lipophilicity Tuning: The 2-propyl group enhances entry into the parasitic digestive vacuole compared to more polar analogs.
References
IUPAC Nomenclature:
Favre, H. A., & Powell, W. H. (Eds.).[1] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [Link]
Pfitzinger Reaction Mechanism:
Shvekhgeimer, M. G. A. (2004).[1] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link][4]
Biological Activity (Quorum Sensing):
Heshmat, M., et al. (2020). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Russian Journal of General Chemistry, 90, 1533–1540. (Contextual Analog Reference). [Link]
Chemical Properties Data:
PubChem. (n.d.). Compound Summary for CID 4745153, 2-Propylquinoline-4-carboxylate. National Center for Biotechnology Information.[1] Retrieved from [Link]
Targeting the Quinolone Scaffold: The Therapeutic Potential of 2-Propylquinoline Derivatives
[1] Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics (Ciprofloxaci...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics (Ciprofloxacin). Within this vast chemical space, 2-propylquinoline (2-n-propylquinoline) occupies a unique niche. Originally isolated as a natural alkaloid from the bark of Galipea officinalis (Rutaceae), this molecule and its derivatives have demonstrated potent, specific biological activity, most notably against kinetoplastid parasites.
This technical guide analyzes the pharmacological profile of 2-propylquinoline, moving beyond general scaffold descriptions to focus on its validated antileishmanial efficacy, structure-activity relationships (SAR), and synthetic pathways. It is designed for medicinal chemists and pharmacologists seeking to optimize this lead compound for clinical translation.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of 2-propylquinoline is governed by the specific substitution at the C2 position. Unlike the C4-substituted quinolines (common in antimalarials), the C2-alkyl chain modulates lipophilicity (
) and membrane permeability without introducing significant steric clash in planar binding pockets.
Key SAR Drivers
Lipophilicity (
): The propyl chain provides an optimal balance (Predicted ). Shorter chains (methyl) often fail to penetrate the parasitic membrane, while longer chains (>C7) suffer from poor solubility and "molecular grease" effects.
Electronic Effects: The pyridine ring nitrogen remains basic, allowing for protonation at physiological pH. This is critical for accumulation in acidic organelles, such as the leishmanial parasitophorous vacuole.
Planarity: The absence of bulky substituents at C3/C4 preserves the planarity required for potential DNA intercalation or heme stacking.
Visualization: SAR Logic
Figure 1: Structural determinants of 2-propylquinoline biological activity. The C2-propyl group balances lipophilicity, while the basic nitrogen drives accumulation in acidic compartments.
The most authoritative data regarding 2-propylquinoline lies in its activity against Leishmania species. Unlike general cytotoxicity, this activity is specific and has been validated in vivo.
Validated Efficacy Data
Research involving Galipea alkaloids (Chimanine B) and synthetic 2-propylquinoline has established the following profile:
Parameter
Value / Observation
Context
Target Species
L. donovani (Visceral), L. amazonensis (Cutaneous)
Broad-spectrum potential against kinetoplastids.
In Vivo Efficacy
>99% Parasite Suppression
Oral admin (0.54 mmol/kg) in BALB/c mice (L. donovani).[1][2]
Route
Oral & Subcutaneous
Oral bioavailability is a key advantage over Antimony treatments.
Formulation
Camphorsulfonic Salt
The free base is an oil; salt formation enables solid dosage forms.[3]
Comparison
Comparable to Glucantime
Efficacy matches or exceeds standard antimonials in specific models.
Mechanism of Action (Proposed)
While a single enzymatic target (like DNA gyrase in bacteria) is not definitively isolated for Leishmania, the mechanism is likely multifactorial:
Acidotropic Accumulation: The drug concentrates in the acidic parasitophorous vacuole.
Bioenergetic Collapse: Disruption of the parasite's mitochondrial membrane potential (
).
Heme Detoxification Inhibition: Similar to chloroquine, it may inhibit the crystallization of toxic heme into hemozoin.
It is critical to distinguish 2-propylquinoline from the 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa.
HAQs (e.g., PQS): Function as quorum-sensing signaling molecules.[4]
2-Propylquinoline: Acts as a structural analog that can potentially disrupt these signaling pathways (Quorum Quenching) or exert direct antimicrobial effects against Gram-positive bacteria (e.g., S. aureus), particularly in biofilm states.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.
Chemical Synthesis: Modified Friedländer Condensation
This is the most robust route for generating the 2-substituted quinoline core.
Reagents:
2-Aminobenzaldehyde (freshly prepared or stabilized)
2-Pentanone
Base catalyst (KOH or Piperidine) or Acid catalyst (p-TsOH)
M to 0.1 M). Include Amphotericin B as positive control. Incubate 48h.
Staining: Fix with methanol, stain with Giemsa (10%).
Quantification: Count 100 macrophages per well via microscopy. Calculate Infection Index = (% infected cells)
(amastigotes/cell).
Data Analysis: Plot dose-response curve to determine IC50.
Mechanistic Visualization
The following diagram illustrates the synthesis and the dual-pathway biological activity.
Figure 2: From synthesis to mechanism. The pathway highlights the conversion of precursors to the active salt form and its subsequent targeting of the intracellular parasite.
Future Outlook & Toxicology
While 2-propylquinoline shows "no apparent toxicity" in preliminary murine models at therapeutic doses (up to 100 mg/kg), comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is the next critical step.
Metabolic Stability: The propyl chain is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes. Future derivatives may require fluorination of the alkyl chain to block metabolic soft spots.
Safety Margin: Cytotoxicity assays on mammalian cell lines (e.g., Vero, HepG2) must confirm a Selectivity Index (SI) > 10 to warrant clinical progression.
References
Fournet, A., et al. (1993). 2-substituted quinoline alkaloids as potential antileishmanial drugs.[3][6] Antimicrobial Agents and Chemotherapy.[1][7]
Nakayama, H., et al. (2005). Oral efficacy of 2-n-propylquinoline against Leishmania donovani in BALB/c mice.[1] Journal of Antimicrobial Chemotherapy.
Fakhfakh, M. A., et al. (2003). Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral coinfections.[3] Bioorganic & Medicinal Chemistry.[2][3][8][9][10]
Gantier, J. C., et al. (1996). The activity of 2-substituted quinoline alkaloids in BALB/c mice infected with Leishmania donovani.[1] Journal of Antimicrobial Chemotherapy.
Campos-Vieira, N., et al. (2008). Selection of the most promising 2-substituted quinoline as antileishmanial candidate for clinical trials.[3] Biomedicine & Pharmacotherapy.[3][10][11]
Application Notes and Protocols: Determination of Antibacterial Activity for Substituted Quinolines
Abstract Substituted quinolines represent a critical class of synthetic antibacterial agents, with new derivatives continually being developed to combat the rise of resistant pathogens. This document provides a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted quinolines represent a critical class of synthetic antibacterial agents, with new derivatives continually being developed to combat the rise of resistant pathogens. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assessment of their antibacterial activity. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside a qualitative screening method using the Agar Well Diffusion assay. The causality behind experimental choices, adherence to self-validating quality control measures, and the scientific principles underpinning these assays are explained in detail to ensure data integrity and reproducibility.
Part 1: Scientific Background & Principles
1.1 Mechanism of Action: Targeting Bacterial DNA Replication
Substituted quinolones exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE) .[1][2] These type II topoisomerases are vital for modulating DNA topology during replication, transcription, and cell division.[2]
Quinolones function as "topoisomerase poisons."[3] They bind to the enzyme-DNA complex, stabilizing a transient double-stranded break and preventing the subsequent religation step.[1][3] This action traps the enzymes on the DNA, forming a ternary quinolone-enzyme-DNA complex that serves as a physical roadblock to the replication fork.[2] The accumulation of these complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately culminating in cell death.[3] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[] Understanding this mechanism is crucial for interpreting assay results and elucidating structure-activity relationships (SAR).
Caption: Broth Microdilution Workflow for MIC Determination.
Materials:
Sterile 96-well U-bottom microtiter plates
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Substituted quinoline compound, solubilized in a suitable solvent (e.g., DMSO)
Test bacterial strain(s) and Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
[5][6]* 0.5 McFarland turbidity standard
Sterile 0.85% saline
Multichannel pipette
Step-by-Step Methodology:
Plate Preparation: Aseptically dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
Compound Dilution:
Prepare a stock solution of the test quinoline at twice the highest desired final concentration.
Add 200 µL of this stock solution to well 1.
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
Continue this two-fold serial dilution process from well 2 to well 10.
After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of serially diluted compound.
Control Wells:
Well 11 (Growth Control): Contains 100 µL of CAMHB (from step 1) and will be inoculated.
Well 12 (Sterility Control): Contains 100 µL of CAMHB and will not be inoculated.
Inoculum Preparation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
Create a final inoculum dilution by diluting the 0.5 McFarland suspension 1:100 in CAMHB. This yields a concentration of approximately 1.5 x 10⁶ CFU/mL.
Inoculation: Add 100 µL of the final inoculum dilution to wells 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL .
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth (i.e., the first clear well). [7]The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
2.3 Protocol 2: Agar Well Diffusion for Preliminary Screening
This method is a simpler, qualitative or semi-quantitative assay ideal for screening a large number of compounds. [8]It relies on the diffusion of the compound through an agar matrix, creating a zone of growth inhibition.
[9]
Methodology:
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The agar should have a uniform depth of 4 mm.
Inoculation: Dip a sterile cotton swab into a 0.5 McFarland standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (6-8 mm diameter), aseptically punch uniform wells into the agar.
Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test quinoline solution (at a known concentration) into each well. [8]Include a positive control (a known effective antibiotic) and a negative control (the solvent, e.g., DMSO).
Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.
Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone diameter generally corresponds to higher antibacterial activity.
2.4 Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a direct extension of the broth microdilution MIC assay and is essential for determining if a compound is bactericidal.
[10][11]
Methodology:
Perform MIC Test: First, determine the MIC for the test compound as described in Protocol 1.
Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
[12]3. Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate. Be sure to label each plate corresponding to the concentration from which the aliquot was taken.
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count. [13]For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% kill corresponds to ≤500 CFU/mL. If a 100 µL aliquot was plated, this would mean ≤50 colonies on the plate.
Part 3: Data Interpretation & Quality Control
3.1 Data Presentation
Results should be summarized in a clear, tabular format to allow for easy comparison of compound activities against different bacterial strains.
Compound ID
Test Organism
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Zone of Inhibition (mm) @ 100 µg/mL
Quinolone-A
S. aureus ATCC 29213
2
4
2
22
Quinolone-A
E. coli ATCC 25922
4
16
4
18
Quinolone-B
S. aureus ATCC 29213
8
>64
>8
12
Quinolone-B
E. coli ATCC 25922
16
>64
>4
10
Ciprofloxacin
S. aureus ATCC 29213
0.5
1
2
28
Ciprofloxacin
E. coli ATCC 25922
0.015
0.03
2
35
DMSO (Solvent)
S. aureus ATCC 29213
>128
NA
NA
0
DMSO (Solvent)
E. coli ATCC 25922
>128
NA
NA
0
3.2 Trustworthiness Through Quality Control
A self-validating protocol relies on stringent quality control. Every batch of tests must include reference QC strains with known susceptibility profiles.
[5][14]
QC Strains: Use well-characterized strains such as Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, and Pseudomonas aeruginosa ATCC® 27853.
[5][14]* Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges published by standards organizations like CLSI. [14]If the QC results are out of range, the results for the test compounds are considered invalid, and the entire assay must be repeated.
[14]* Troubleshooting Out-of-Range QC: Investigate potential sources of error, including:
Incorrect inoculum density.
Degradation of the antimicrobial agent (test or control).
Contamination of media or reagents.
Incorrect incubation conditions.
Procedural errors (e.g., dilution mistakes).
References
Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 30(Suppl. 1), 2-8. [Link]
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
Kim, Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(1), 70-76. [Link]
Aryal, S. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
University of Technology, Iraq. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]
Singh, R., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 1-5. [Link]
Al-Jadi, A. M., & Al-Zoubi, M. S. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4636. [Link]
National Committee for Clinical Laboratory Standards. (2003). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eighth Edition. NCCLS document M2-A8. [Link]
Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. [Link]
Adhikari, B. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
BioProSpec. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
Hooper, D. C., et al. (2021). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy, 65(12), e01368-21. [Link]
Moglad, E. H., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1649. [Link]
Foroumadi, A., & Emami, S. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Chemistry. [Link]
Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). The Antimicrobial Activity of Quinolones. International Journal of Scientific and Academic Research, 2(1), 1-10. [Link]
National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]
Al-Soud, Y. A., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(1), 223-231. [Link]
Application Notes & Protocols: A Researcher's Guide to the Anti-inflammatory Evaluation of Quinoline-4-Carboxylic Acids
Introduction: The Therapeutic Promise of a Privileged Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of a Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among its derivatives, quinoline-4-carboxylic acids have emerged as a particularly compelling class of compounds due to their broad spectrum of biological activities, including potent anti-inflammatory properties.[1][2][3][4] The structural versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity to enhance potency and selectivity.[2] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel quinoline-4-carboxylic acid derivatives, from initial cell-based screening to in vivo validation.
Mechanistic Landscape: Key Signaling Pathways in Inflammation
Inflammation is a complex biological response mediated by a network of signaling pathways.[5] The anti-inflammatory effects of many compounds, including quinoline derivatives, are often attributed to their ability to modulate key enzymatic and transcriptional regulators.[4] Understanding these pathways is critical for designing experiments and interpreting results.
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central enzymes in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[6] Inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Quinolines bearing a carboxylic acid moiety have shown potential for COX inhibition.[4]
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator of inflammation.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[11][12] Once in the nucleus, it drives the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the enzyme inducible nitric oxide synthase (iNOS).[9][12]
MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate extracellular stimuli into cellular responses, including inflammation.[13][14][15] The three main MAPK families—ERKs, JNKs, and p38 MAPKs—are activated by various inflammatory triggers and regulate the production of inflammatory cytokines.[13][14][16] These pathways often work in concert with NF-κB to orchestrate the inflammatory response.[15]
Caption: Canonical NF-κB signaling pathway activation by LPS.
Caption: Generalized Mitogen-Activated Protein Kinase (MAPK) cascade.
A Validated Strategy for Anti-inflammatory Evaluation
A robust screening cascade is essential for efficiently identifying and characterizing promising lead compounds. The following workflow progresses from a high-throughput primary screen to more detailed mechanistic and in vivo studies.
Caption: A streamlined workflow for evaluating anti-inflammatory compounds.
PART I: In Vitro Evaluation Protocols
In vitro assays are cost-effective, rapid, and essential for initial screening and mechanism-of-action studies.[7][8]
Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: Murine macrophage RAW 264.7 cells are a standard model for studying inflammation.[17] Upon stimulation with bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the iNOS enzyme, a key event in the inflammatory cascade.[17][18] Measuring the inhibition of NO production is a reliable indicator of a compound's anti-inflammatory potential.[19][20]
Materials:
RAW 264.7 cell line
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Lipopolysaccharide (LPS) from E. coli
Test Compounds (Quinoline-4-carboxylic acids) and Vehicle (e.g., DMSO)
Positive Control: Dexamethasone or L-NMMA
Griess Reagent System
96-well cell culture plates
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[19]
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM), vehicle control, and positive control for 1-2 hours.
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[21]
Incubation: Incubate the plate for an additional 20-24 hours.[17][19]
NO Measurement:
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 100 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.[18]
Measure the absorbance at 540 nm using a microplate reader.[18][19]
Data Analysis: Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-only treated cells. It is also crucial to run a parallel cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.[21]
Data Presentation: Example Results for NO Inhibition
Scientific Rationale: To determine if the anti-inflammatory activity is mediated through the COX pathway, a direct enzyme inhibition assay is necessary. Commercially available kits provide a standardized method to assess the selective inhibition of COX-1 and COX-2 isozymes.[22] This is critical for evaluating the potential for gastrointestinal side effects associated with non-selective COX inhibitors.
Materials:
Commercial COX Fluorescent or Colorimetric Inhibitor Screening Assay Kit (contains ovine COX-1, human recombinant COX-2, reaction buffer, heme, arachidonic acid substrate, and a detector probe).[6][23][24]
96-well plate (black or clear, depending on the kit)
Step-by-Step Methodology (Based on a generic fluorometric kit):
Reagent Preparation: Prepare all reagents (Assay Buffer, enzymes, substrate) according to the kit manufacturer's protocol.[6]
Assay Setup: In a 96-well plate, add the following to designated wells:
100% Initial Activity Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and vehicle.[23]
Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and test compound at various concentrations.[23]
Background Wells: Assay Buffer, Heme, and vehicle (no enzyme).[23]
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[23]
Signal Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance over time using a microplate reader, as specified by the kit protocol.[22]
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the 100% initial activity control. Calculate IC₅₀ values to quantify potency and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation: Example Results for COX Inhibition
Compound
IC₅₀ COX-1 (µM)
IC₅₀ COX-2 (µM)
Selectivity Index (COX-1/COX-2)
QCA-01
>100
12.5
>8
QCA-03
5.2
7.8
0.67
SC-560
0.02
15.0
750
Celecoxib
8.5
0.05
0.006
PART II: In Vivo Validation Protocol
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a universally accepted and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[25] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized inflammatory response, marked by significant edema (swelling).[26] The reduction in paw volume by a test compound compared to a vehicle control demonstrates its efficacy in a live biological system.
Materials:
Male Wistar or Sprague-Dawley rats (150-200 g)
Carrageenan (Lambda, Type IV)
Test Compounds and Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive Control: Indomethacin (10 mg/kg) or Ibuprofen.[3][25]
Digital Plethysmometer
Oral gavage needles
Step-by-Step Methodology:
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.
Grouping: Randomly divide the rats into groups (n=6 per group):
Group I: Vehicle Control
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)[25]
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[25]
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage.
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[25][27]
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak inflammatory response is typically observed around 3-5 hours.[26][27]
Data Analysis:
Calculate the increase in paw volume for each animal at each time point: ΔV = Vt - V₀.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
Data Presentation: Example Results for Paw Edema Inhibition (at 3 hours)
Treatment Group
Dose (mg/kg, p.o.)
Paw Volume Increase (mL, Mean ± SD)
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.07
-
QCA-01
25
0.62 ± 0.05
27.1%
50
0.41 ± 0.06
51.8%
100
0.25 ± 0.04
70.6%
Indomethacin
10
0.38 ± 0.05
55.3%
Conclusion
This guide outlines a systematic and robust methodology for the comprehensive anti-inflammatory evaluation of novel quinoline-4-carboxylic acid derivatives. By progressing from broad cellular screens to specific enzyme assays and finally to a validated in vivo model, researchers can efficiently identify lead candidates, elucidate their mechanisms of action, and build a strong data package for further preclinical development. The integration of mechanistic understanding with validated protocols ensures a high degree of scientific rigor and provides a clear path toward discovering the next generation of anti-inflammatory therapeutics.
References
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. (2024). Chem Biol Drug Des, 104(4).
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie.
Mitogen-activated Protein Kinases in Inflammation. (2012). KoreaMed Synapse.
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). Frontiers.
Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. (n.d.). PMC.
MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. (2024). Biolife - Publisher.
NF-κB: a key role in inflammatory diseases. (2001). JCI.
screening methods for Antinflammatory drugs slide share. (n.d.). PPTX.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed.
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
Review of literature on quinoline-4-carboxylic acid derivatives. (n.d.). Benchchem.
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). MDPI.
Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2013). PubMed.
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments.
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate.
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. (n.d.). ResearchGate.
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC.
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics.
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya.
Methyl 2-propylquinoline-4-carboxylate as a scaffold in drug discovery
Application Note: Methyl 2-propylquinoline-4-carboxylate as a Scaffold in Drug Discovery Abstract This guide details the utilization of Methyl 2-propylquinoline-4-carboxylate (M2PQC) as a versatile scaffold for high-thro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 2-propylquinoline-4-carboxylate as a Scaffold in Drug Discovery
Abstract
This guide details the utilization of Methyl 2-propylquinoline-4-carboxylate (M2PQC) as a versatile scaffold for high-throughput synthesis of bioactive small molecules. While quinoline-4-carboxylic acids are established "privileged structures" in medicinal chemistry, the 2-propyl ester variant offers a unique lipophilic profile suitable for targeting hydrophobic pockets in bacterial quorum sensing regulators (PqsR) and G-protein coupled receptors (specifically NK3). This document provides optimized protocols for the synthesis, diversification, and biological validation of M2PQC-derived libraries.
Chemical Biology & Mechanism of Action
The M2PQC scaffold functions as a precursor to two distinct classes of pharmacophores. Its utility is defined by the orthogonality of its reactive centers: the C4-ester (electronic/steric handle) and the C2-propyl chain (lipophilic anchor).
Structure-Activity Relationship (SAR) Logic
C2-Propyl Group: Unlike the common 2-methyl or 2-phenyl substitutions, the n-propyl chain provides a flexible hydrophobic tail. This mimics the native alkyl chains found in Pseudomonas aeruginosa quorum sensing signal molecules (PQS), making this scaffold ideal for designing anti-virulence agents that disrupt biofilm formation without killing bacteria (reducing resistance pressure).
C4-Carboxylate: The methyl ester is a "mask" for the active hydrogen-bond acceptor/donor motifs. Conversion to secondary amides or hydrazides frequently unlocks activity against Mycobacterium tuberculosis (via DNA gyrase inhibition) and NK3 receptors (CNS targets).
Visualization: Scaffold SAR Analysis
Figure 1: SAR analysis of the M2PQC scaffold highlighting the functional divergence between the lipophilic C2 domain and the reactive C4 domain.
Condensation: Dissolve Isatin (10 mmol) in 33% KOH (15 mL). Heat to 50°C.
Addition: Add 2-Pentanone (20 mmol, 2.0 eq) dropwise. The excess ketone drives the equilibrium toward the aldol condensation product.
Reflux: Increase temperature to 80°C and reflux for 18 hours. The solution will darken (deep red/brown).
Workup (Acid): Cool to 0°C. Acidify with glacial acetic acid to pH 4. The 2-propylquinoline-4-carboxylic acid will precipitate. Filter and wash with cold water.
Esterification: Suspend the dried acid in Methanol (50 mL). Add conc. H2SO4 (0.5 mL). Reflux for 8 hours.
Purification: Evaporate methanol. Neutralize with sat. NaHCO3. Extract with Ethyl Acetate.
Expert Tip: If the ester does not crystallize, purify via Flash Chromatography (Hexane:EtOAc 8:2).
Yield Expectation: 65–75% over two steps.
Protocol B: Library Generation via Direct Aminolysis (AlMe3 Mediated)
Objective: Direct conversion of the methyl ester to a library of amides without intermediate hydrolysis or chlorination. This method is superior for high-throughput parallel synthesis as it avoids moisture-sensitive acid chlorides.
Safety Warning: Trimethylaluminum (AlMe3) is pyrophoric. Handle strictly under inert atmosphere (N2 or Ar).
Complex Formation: In a sealed vial under N2, add the test Amine (1.2 eq) to dry Toluene.
Activation: Slowly add AlMe3 (1.2 eq) at 0°C. Stir for 15 min at RT to form the active dimethylaluminum amide species (Me2Al-NHR).
Mechanism:[1][2][3] This species is a potent nucleophile that attacks the ester carbonyl more efficiently than the free amine.
Coupling: Add the M2PQC scaffold (1.0 eq) dissolved in Toluene.
Reaction: Seal and heat to 60–80°C for 2–4 hours.
Quench:CRITICAL STEP. Cool to 0°C. Carefully quench with dilute HCl (1M) dropwise. Vigorous gas evolution (methane) will occur.
Isolation: Extract with DCM. The organic layer contains the pure amide.
Data Summary: Comparison of Amidation Routes
Feature
Acid Chloride Route (SOCl2)
AlMe3 Mediated Route (Protocol B)
Step Count
2 (Hydrolysis -> Chlorination -> Amide)
1 (Direct Ester -> Amide)
Moisture Sensitivity
High (Acid chloride is unstable)
High (Reagent is pyrophoric)
Functional Group Tolerance
Low (Acid sensitive groups fail)
High (Tolerates many sensitive groups)
Purification
Often requires recrystallization
Often "Spot-to-Spot" clean
Suitability
Bulk Scale-up
Library / Array Synthesis
Biological Evaluation: Biofilm Inhibition Assay
Since 2-alkylquinolines mimic P. aeruginosa signaling molecules, the primary screen should be for Quorum Sensing Inhibition (QSI) rather than direct bactericidal activity.
Incubation: Incubate at 37°C for 24 hours (static condition to promote biofilm).
Staining:
Discard planktonic (free-floating) bacteria.
Wash wells 3x with PBS.
Stain attached biofilm with 0.1% Crystal Violet for 15 min.
Quantification: Solubilize the stain with 30% Acetic Acid. Measure Absorbance at 590 nm.
Interpretation:
Hit Criteria: >50% reduction in biofilm mass (Absorbance) compared to DMSO control, without significant reduction in planktonic growth (OD600).
Why? Compounds that kill bacteria (antibiotics) exert evolutionary pressure for resistance. QSI compounds (anti-virulence) do not.
Visualization: Drug Discovery Workflow
Figure 2: Integrated workflow for converting the M2PQC scaffold into validated anti-virulence lead compounds.
Troubleshooting & Optimization
Issue: Low Yield in Pfitzinger Reaction.
Cause: Incomplete condensation due to ketone volatility.
Fix: Use 3.0 equivalents of 2-pentanone and add it slowly under the surface of the reaction mixture if possible, or use a sealed pressure tube at 90°C.
Issue: AlMe3 Amidation Stalls.
Cause: Steric hindrance from the quinoline ring or the amine.
Fix: Switch solvent to 1,2-dichloroethane (DCE) and heat to 85°C. Alternatively, use DABAL-Me3 (an air-stable adduct of AlMe3 and DABCO) for easier handling, though reaction times may increase [1].
Issue: Solubility in Bioassays.
Cause: The 2-propyl group adds significant lipophilicity.
Fix: Ensure stock solutions are 100% DMSO. In the assay plate, keep final DMSO concentration <1% to avoid toxicity to bacteria.
References
Trimethylaluminium-mediated amide bond formation
Title: Trimethylaluminium-facilitated direct amidation of carboxylic acids.[4]
The Versatile Intermediate: Methyl 2-propylquinoline-4-carboxylate in Modern Drug Discovery
Abstract Methyl 2-propylquinoline-4-carboxylate is a key heterocyclic building block that holds significant potential in the landscape of medicinal chemistry and drug development. Its intrinsic structural features, chara...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-propylquinoline-4-carboxylate is a key heterocyclic building block that holds significant potential in the landscape of medicinal chemistry and drug development. Its intrinsic structural features, characterized by a quinoline core substituted with a propyl group at the 2-position and a methyl ester at the 4-position, make it a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, manipulation, and strategic application of this intermediate. We will delve into detailed, field-proven protocols for its preparation via classical named reactions, its conversion into key derivatives, and its role in the generation of lead compounds for therapeutic targets such as neurokinin-3 receptors, sirtuin 3 (SIRT3), and histone deacetylases (HDACs).
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial interest due to their demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Methyl 2-propylquinoline-4-carboxylate serves as an exemplary intermediate, offering multiple reaction sites for diversification and the introduction of pharmacophoric features essential for targeted biological activity.
Synthesis of Methyl 2-propylquinoline-4-carboxylate
The synthesis of the target intermediate is a two-step process, beginning with the formation of the foundational 2-propylquinoline-4-carboxylic acid, followed by its esterification to the corresponding methyl ester. Two classical and robust methods for the synthesis of the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions.
Synthesis of the Precursor: 2-propylquinoline-4-carboxylic acid
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3] For the synthesis of 2-propylquinoline-4-carboxylic acid, aniline, butanal (as the aldehyde precursor to the 2-propyl group), and pyruvic acid are utilized.[4][5]
Protocol 1: Synthesis of 2-propylquinoline-4-carboxylic acid via the Doebner Reaction
Materials:
Aniline
Butanal
Pyruvic acid
Ethanol
Trifluoroacetic acid (TFA) (catalyst)
Ice water
Aqueous potassium carbonate (K₂CO₃) solution
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and butanal (1.0 eq) in ethanol.
Reflux the mixture for 1 hour to facilitate the formation of the Schiff base.
Cool the reaction mixture and add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid.
Resume reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.
Collect the solid by filtration and wash with cold water.
Purify the crude product by dissolving it in an aqueous K₂CO₃ solution, followed by filtration to remove non-acidic impurities.
Re-precipitate the product by acidifying the filtrate with a suitable acid (e.g., dilute HCl) to a pH of 4-5.
Collect the purified 2-propylquinoline-4-carboxylic acid by filtration, wash with water, and dry under vacuum.
The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] To obtain the 2-propyl derivative, methyl propyl ketone is the required carbonyl component.[8][9]
Protocol 2: Synthesis of 2-propylquinoline-4-carboxylic acid via the Pfitzinger Reaction
Materials:
Isatin
Methyl propyl ketone
Potassium hydroxide (KOH)
Ethanol
Water
Diethyl ether
Dilute hydrochloric acid (HCl) or acetic acid
Procedure:
In a round-bottom flask, dissolve potassium hydroxide in a mixture of water and absolute ethanol.
Add isatin to the basic solution and stir at room temperature for 1 hour. The color should change from purple to brown, indicating the opening of the isatin ring.
Gradually add methyl propyl ketone to the reaction mixture.
Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.[6]
After cooling, add distilled water to dissolve the potassium salt of the product.
Extract with diethyl ether to remove unreacted ketone and other neutral impurities.
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Esterification to Methyl 2-propylquinoline-4-carboxylate
With the carboxylic acid precursor in hand, the final step is a Fischer esterification to yield the target methyl ester. This acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, methanol) is an equilibrium process.[10][11]
Protocol 3: Fischer Esterification of 2-propylquinoline-4-carboxylic acid
Materials:
2-propylquinoline-4-carboxylic acid
Methanol (reagent and solvent)
Concentrated sulfuric acid (H₂SO₄) (catalyst)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Suspend 2-propylquinoline-4-carboxylic acid in an excess of methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[1][12]
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-propylquinoline-4-carboxylate.
Purify the product by column chromatography on silica gel if necessary.
Chemical Transformations of Methyl 2-propylquinoline-4-carboxylate
The utility of Methyl 2-propylquinoline-4-carboxylate as an intermediate stems from the reactivity of its ester and quinoline core. These functionalities allow for further modifications to build more complex molecules.
Hydrolysis to the Carboxylic Acid
The methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid, which is often a necessary step for subsequent amide bond formation. This is typically achieved under basic conditions.[13][14]
Protocol 4: Hydrolysis of Methyl 2-propylquinoline-4-carboxylate
Materials:
Methyl 2-propylquinoline-4-carboxylate
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
Ethanol or Methanol (co-solvent)
Dilute hydrochloric acid (HCl)
Procedure:
Dissolve Methyl 2-propylquinoline-4-carboxylate in a mixture of ethanol or methanol and an aqueous solution of NaOH or KOH.
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester by TLC.
Cool the reaction mixture and remove the organic solvent under reduced pressure.
Dilute the aqueous residue with water and acidify with dilute HCl to precipitate the 2-propylquinoline-4-carboxylic acid.
Collect the solid by filtration, wash with water, and dry.
Amide Bond Formation
The carboxylic acid, obtained from the hydrolysis of the methyl ester, is a key precursor for the synthesis of a wide range of amides. Amide coupling is a cornerstone of medicinal chemistry, and various reagents can be employed to facilitate this transformation.[15][16]
Protocol 5: Amide Coupling of 2-propylquinoline-4-carboxylic acid
Materials:
2-propylquinoline-4-carboxylic acid
Desired amine
Coupling agent (e.g., HATU, HOBt/DCC)
Base (e.g., DIPEA, Et₃N)
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
Dissolve 2-propylquinoline-4-carboxylic acid in an anhydrous solvent.
Add the coupling agent and the base, and stir for a short period to activate the carboxylic acid.
Add the desired amine to the reaction mixture.
Stir at room temperature until the reaction is complete (monitored by TLC).
Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery
The 2-propylquinoline-4-carboxylate scaffold is a valuable starting point for the synthesis of various classes of therapeutic agents.
Neurokinin-3 (NK-3) Receptor Antagonists
The neurokinin-3 (NK-3) receptor is a target for the treatment of various central nervous system disorders. Quinoline-4-carboxamides have been identified as potent and selective NK-3 receptor antagonists.[15] The 2-propyl group can modulate the lipophilicity and binding interactions of these compounds. The synthesis of such antagonists often involves the amide coupling of a 2-substituted quinoline-4-carboxylic acid with a suitable amine.
Sirtuin 3 (SIRT3) Inhibitors
SIRT3, a mitochondrial deacetylase, has emerged as a potential target in oncology.[17] Derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as SIRT3 inhibitors. The 2-propyl analogue represents a synthetically accessible variation for exploring the structure-activity relationship (SAR) in this class of inhibitors.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are an established class of anticancer agents. The 2-substituted quinoline-4-carboxylic acid moiety has been incorporated as a "cap" group in the design of novel HDAC inhibitors.[13] Methyl 2-propylquinoline-4-carboxylate can serve as a starting point for the elaboration of the linker and zinc-binding group components of these inhibitors.
Conclusion
Methyl 2-propylquinoline-4-carboxylate is a strategically important intermediate in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials via robust and well-established reactions like the Doebner and Pfitzinger reactions, followed by Fischer esterification, makes it an accessible building block for a wide range of research applications. The ability to further derivatize this molecule through hydrolysis and amide coupling opens up avenues for the creation of diverse libraries of compounds for drug discovery programs targeting a variety of diseases. This guide provides the necessary protocols and scientific rationale to empower researchers to effectively utilize this versatile intermediate in their pursuit of novel therapeutics.
Visualization of Synthetic Pathways
Caption: Synthetic routes to Methyl 2-propylquinoline-4-carboxylate and its subsequent transformations.
References
BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
Sciencemadness.org. (2024). The Pfitzinger Reaction.
Pfitzinger Quinoline Synthesis. (n.d.).
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
Scribd. (n.d.). The Pfitzinger Reaction. (Review).
Technical Support Center: Pfitzinger Quinoline Synthesis
Subject: Troubleshooting Low Yields in Quinoline-4-Carboxylic Acid Synthesis Executive Summary & Core Directive The Pfitzinger reaction—the condensation of isatin with an enolizable ketone (or aldehyde) in the presence o...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Low Yields in Quinoline-4-Carboxylic Acid Synthesis
Executive Summary & Core Directive
The Pfitzinger reaction—the condensation of isatin with an enolizable ketone (or aldehyde) in the presence of a strong base—is a robust pathway to substituted quinoline-4-carboxylic acids (cinchoninic acids).[1] However, "low yield" is a multifactorial failure mode often caused by kinetic competition between the desired cross-condensation and the ketone's self-aldolization, or by incomplete hydrolysis of the isatin lactam ring.
This guide moves beyond standard protocols to address the mechanistic bottlenecks that cause yield attrition.
Diagnostic Workflow (Interactive Logic)
Before altering your chemistry, use this decision tree to isolate the failure point.
Figure 1: Diagnostic logic for isolating the root cause of yield loss in Pfitzinger synthesis.
Critical Process Parameters (CPP) & Troubleshooting
Issue 1: The "Hidden" Bottleneck (Isatin Hydrolysis)
Many protocols suggest mixing isatin, ketone, and base simultaneously. This is a primary cause of low yield.
The Mechanism: Isatin is a lactam.[1] It must hydrolyze to the isatinate anion (2-aminophenylglyoxylate) before it can condense with the ketone.
The Failure: If the ketone is present before the ring opens, the base catalyzes the ketone's self-aldol condensation (side reaction) faster than the Pfitzinger condensation.
The Fix (Pre-Activation Protocol):
Dissolve Isatin in 33% KOH (aq).
Heat gently (40-50°C) until the deep orange suspension turns to a clear pale yellow solution. This visual cue confirms the formation of the isatinate salt.
Only then add the ketone.
Issue 2: Ketone Reactivity & Sterics
Symptom: Isatin is consumed, but multiple spots appear on TLC (complex mixture).
Cause: Steric hindrance at the
-methylene group of the ketone prevents the Claisen-type condensation with the isatinate.
Expert Insight: For asymmetrical ketones (e.g., methyl ethyl ketone), the reaction preferentially occurs at the less hindered methyl group. If you need substitution at the hindered site, standard thermal reflux is often insufficient.
Protocol Adjustment: Increase the molar equivalent of the ketone (up to 2-3 eq) to drive the equilibrium and compensate for self-condensation losses.
Issue 3: Workup & Isolation (The "Crash Out" Problem)
Symptom: Reaction looks successful (LCMS shows product), but acidification yields no precipitate or a "gooey" oil.
Cause: Quinoline-4-carboxylic acids are zwitterionic. If you acidify too far (pH < 1) or not enough (pH > 5), the product remains soluble as the hydrochloride salt or the carboxylate salt, respectively.
The Fix:
Remove organic co-solvents (Ethanol) completely by rotary evaporation before acidification.
Acidify slowly with Glacial Acetic Acid (not HCl) to pH 3–4 . This is typically the isoelectric point where solubility is lowest.
If a gum forms, scratch the flask walls with a glass rod and chill to 4°C to induce crystallization.
Advanced Protocol: Microwave vs. Conventional
Microwave Irradiation (MWI) is the "Gold Standard" for rescuing low-yielding Pfitzinger reactions. It overcomes the activation energy barrier for the condensation step more effectively than thermal reflux.
Comparative Data: Synthesis of 2-substituted quinoline-4-carboxylic acids
Parameter
Conventional Reflux
Microwave Irradiation (MWI)
Reaction Time
12 – 24 Hours
5 – 20 Minutes
Typical Yield
40 – 65%
85 – 96%
Solvent
Ethanol / 33% KOH
33% KOH (Solvent-free or minimal water)
Purity (Crude)
Low (Requires recrystallization)
High (Often analytical grade)
Data aggregated from Shvekhgeimer [1] and Thete et al. [2].
Optimized Microwave Protocol (Step-by-Step)
Stoichiometry: Mix Isatin (10 mmol) and Ketone (12 mmol).
Solvent/Base: Add 33% aqueous KOH (15 mL). Note: Minimal ethanol can be added if the ketone is highly lipophilic, but aqueous usually suffices in MWI.
Irradiation: Irradiate at 300W (or set temp to 140°C) for 4–6 minutes .
Workup: Pour hot reaction mixture into crushed ice/water (50 mL). Acidify with Glacial Acetic Acid to pH 4. Filter the precipitate.[2][3]
Mechanistic Pathway
Understanding the pathway clarifies why the Order of Addition (Issue 1) is critical.
Figure 2: Reaction pathway.[1][4] The hydrolysis of Isatin to Isatinate is the prerequisite step. If Ketone is added before this step completes, yield drops.
FAQ: Specific Scenarios
Q: My product precipitates as a fine colloidal suspension that passes through the filter paper. How do I isolate it?A: This is common when rapid acidification occurs.
Solution: Re-dissolve the suspension by adding base (NaOH) until clear. Heat the solution to near-boiling, then add the acid dropwise to the hot solution. Allow it to cool slowly to room temperature. This "Ostwald ripening" promotes the growth of filterable crystals.
Q: Can I use organic bases like Triethylamine instead of KOH?A: Generally, no . The Pfitzinger reaction requires a strong hydroxide base (KOH or NaOH) to irreversibly open the lactam ring of the isatin. Organic amine bases are usually not strong enough to drive the hydrolysis equilibrium fully to the isatinate salt.
Q: I am using a cyclic ketone (e.g., cyclohexanone). Why is the yield lower than acetophenone?A: Cyclic ketones are actually excellent substrates (forming tricyclic products), but they are prone to aldol polymerization under the harsh basic conditions.
Solution: Use the Pre-Activation Protocol (Section 3, Issue 1) strictly. Ensure the isatin is fully hydrolyzed before adding the cyclohexanone dropwise to the hot mixture to keep the instantaneous concentration of free ketone low.
References
Shvekhgeimer, M. G. A. (2004).[4] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.[5]
Thete, A. P., et al. (2011). Microwave assisted synthesis of some novel 2-substituted-quinoline-4-carboxylic acids. Journal of Chemical and Pharmaceutical Research, 3(2), 380-384.
Suresh, R., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
Ashry, E. S. H., et al. (2005). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis. Zeitschrift für Naturforschung B, 60(8), 825-830.
Technical Support Center: Troubleshooting and Preventing Tar Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most persistent challenges in this field:...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most persistent challenges in this field: the formation of tar. Quinolines are privileged scaffolds in medicinal chemistry, but classical synthetic routes are often plagued by the formation of intractable, yield-destroying polymeric byproducts.[1][2] This resource provides direct, actionable, and scientifically-grounded answers to common problems, moving from understanding the root causes to proactive prevention and reactive troubleshooting.
Section 1: Understanding the "Why" - The Genesis of Tar
Before we can prevent tar, we must understand its origin. These FAQs delve into the fundamental chemistry of tar formation.
FAQ 1: What exactly is "tar" in quinoline synthesis, and what are the primary chemical causes?
In the context of quinoline synthesis, "tar" is not a single compound but a complex, high-molecular-weight mixture of polymeric and degradation byproducts.[3] It typically appears as a dark, viscous, or solid intractable mass that complicates product isolation and significantly lowers yields.[1]
The primary cause is the acid-catalyzed polymerization of highly reactive intermediates .[1] In classical methods like the Skraup and Doebner-von Miller syntheses, the reactions are conducted under harsh, strongly acidic (e.g., concentrated H₂SO₄) and high-temperature conditions.[4] These conditions are ideal for generating and then polymerizing reactive species.
In the Skraup Synthesis: Glycerol is dehydrated by sulfuric acid to form acrolein (propenal).[5][6][7] Acrolein is highly susceptible to polymerization under acidic conditions, which is a major contributor to tar formation.[3][4][8]
In the Doebner-von Miller Synthesis: This reaction uses α,β-unsaturated carbonyl compounds directly. These starting materials are themselves prone to acid-catalyzed polymerization, which is a very common cause of tarring and low yields in this method.[1][9][10]
Diagram: Competing Pathways in Skraup Synthesis
The following diagram illustrates the critical branch point where the reaction can either proceed toward the desired quinoline product or divert to form tar.
Caption: Desired quinoline synthesis vs. undesired tar formation pathway.
The most effective way to deal with tar is to prevent its formation in the first place. This section provides practical, evidence-based strategies to optimize your reaction conditions.
FAQ 2: How can I control the reaction's exothermicity to prevent runaway tar formation?
The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[5] This rapid increase in temperature accelerates polymerization side reactions.
Best Practices for Control:
Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's vigor.[3][4] It is believed to act as an oxygen carrier, slowing down the oxidation step and allowing for better temperature control.[4] Boric acid can also be used for this purpose.[3]
Controlled Reagent Addition: Always add reagents in the correct order. For the Skraup synthesis, a typical sequence is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with external cooling.[4]
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided.[3][4]
FAQ 3: Are there alternatives to harsh acid catalysts and oxidants?
Yes, moving away from the traditional, harsh reagents of classical methods is a key strategy for minimizing tar.
Alternative Catalysts:
Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite K-10, zeolites, or Nafion NR50 can replace strong liquid acids like H₂SO₄.[11][12][13][14] These offer several advantages, including easier product isolation, catalyst recyclability, and often milder reaction conditions that reduce byproduct formation.[14][15]
Lewis Acids: In Doebner-von Miller type reactions, Lewis acids such as tin tetrachloride (SnCl₄) or zinc chloride (ZnCl₂) are often used.[9][16] Experimenting with milder Lewis acids can sometimes find a better balance between promoting the desired cyclization and avoiding excessive polymerization.[9]
Ionic Liquids: Brønsted-acidic ionic liquids have been successfully used as both the solvent and catalyst, sometimes eliminating the need for an external oxidant and improving yields.[1]
Alternative Oxidants:
The traditional oxidants, arsenic pentoxide (As₂O₅) and nitrobenzene, are effective but highly toxic and can contribute to harsh reaction conditions.[8][17][18]
Iodine: Iodine can be a much milder and less violent oxidizing agent.[4][8] It can often be used in catalytic amounts, regenerated in situ.[19]
Air/Oxygen: Bubbling air or oxygen through the reaction mixture can serve as a green and inexpensive oxidant, though conditions must be carefully optimized to avoid over-oxidation.[19]
Metal Salts: Ferric (Fe³⁺) or Vanadium (V⁵⁺) compounds have also been reported as alternative oxidants.[19]
FAQ 4: Can modern synthesis technologies like microwave or flow chemistry help?
Absolutely. These technologies directly address the core problems of temperature control and reaction time that lead to tar formation.
Microwave-Assisted Synthesis:
Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[20] This can dramatically reduce reaction times from hours to minutes.[20][21][22] By minimizing the time the reactants are exposed to high temperatures, the window for polymerization and degradation side reactions is significantly narrowed, often leading to cleaner reactions and higher yields.[20][21][23][24]
Flow Chemistry:
Continuous flow chemistry offers unparalleled control over reaction parameters.[25][26][27]
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating and cooling, preventing temperature overshoots that cause tarring.[25][27]
Precise Time Control: The residence time of the reagents in the heated zone is precisely controlled by the flow rate, ensuring the reaction stops before significant byproduct formation can occur.[27][28]
Enhanced Safety: Potentially hazardous or exothermic reactions can be performed more safely, as only a very small volume of the reaction mixture is at high temperature at any given moment.[25][26][29]
Diagram: Conceptual Flow Chemistry Workflow
Caption: A simplified workflow for quinoline synthesis using flow chemistry.
Section 3: Troubleshooting - Reactive Strategies
Even with the best preventative measures, tar formation can still occur. This section provides guidance on how to salvage your product from a difficult reaction mixture.
FAQ 5: My reaction has turned into a black, intractable mess. What is the best workup and purification strategy?
Dealing with a tarry reaction is a significant challenge in purification. The key is to exploit the basicity of the quinoline product to separate it from the largely non-basic polymeric tar.
Recommended Workup Protocol:
Cool and Dilute: Allow the reaction mixture to cool completely to room temperature. Cautiously dilute it with water or an appropriate solvent to reduce its viscosity.
Basify: Slowly and carefully, with external cooling (e.g., an ice bath), make the solution strongly alkaline (pH > 10) by adding a concentrated base like sodium hydroxide solution.[4][8][10] This step is crucial: it neutralizes the acid catalyst and converts the protonated quinoline salt into its free base form, which is often insoluble in water and can precipitate or be extracted.[8]
Steam Distillation (for volatile quinolines): This is the most effective classical method for separating volatile products like quinoline itself from non-volatile tar.[4] The quinoline co-distills with the steam, leaving the tarry residue behind.[4][10]
Solvent Extraction: If steam distillation is not feasible or after it is complete, extract the basic aqueous mixture multiple times with an organic solvent like dichloromethane, chloroform, or ethyl acetate.[3][9][4][10] The quinoline free base will move into the organic layer.
Acid-Base Wash: For further purification, the combined organic layers can be washed with a dilute acid (e.g., 1M HCl). The quinoline will become a water-soluble salt and move to the aqueous layer, leaving many non-basic impurities behind in the organic layer. The aqueous layer can then be collected, re-basified, and re-extracted with an organic solvent to yield a much cleaner product.[3]
Chromatography/Distillation: The final crude product obtained after solvent removal can be purified by column chromatography or vacuum distillation.[9]
Diagram: Troubleshooting & Workup Decision Tree
Caption: A logical workflow for working up and purifying quinolines from tar.
References
Wang, L., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
Revue Roumaine de Chimie. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Available at: [Link]
Das, B., et al. (2007). Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
Valerie, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
Zhang, J., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. Available at: [Link]
Fernandes, D., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
Fernandes, D., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]
IJSAT. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJSAT. Available at: [Link]
Varma, R. S., & Kumar, D. (2007). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. ResearchGate. Available at: [Link]
Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Available at: [Link]
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available at: [Link]
Subashini, R., et al. (2014). Microwave-assisted solid acid-catalyzed synthesis of quinolinyl quinolinones and evaluation of their antibacterial, antioxidant activities. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Skraup reaction. Wikipedia. Available at: [Link]
ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Available at: [Link]
Unknown. (n.d.). Preparation and Properties of Quinoline. Unknown Source.
Sciencemadness Discussion Board. (2007). quinoline. Sciencemadness.org. Available at: [Link]
Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science (RSC Publishing). Available at: [Link]
WordPress.com. (2012). Skraup's Synthesis. Vive Chemistry. Available at: [Link]
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. Available at: [Link]
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Lab Unlimited. Available at: [Link]
Syrris. (n.d.). Learn more on Synthesis and analysis in flow chemistry. Syrris. Available at: [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
ResearchGate. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate. Available at: [Link]
ResearchGate. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. Available at: [Link]
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]
Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Available at: [Link]
Google Patents. (n.d.). CN102746221B - Method for extracting quinoline from coal tar wash oil. Google Patents.
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Available at: [Link]
PMC. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. PMC. Available at: [Link]
Technical Support Center: Doebner-von Miller Reaction Optimization
Executive Summary The Doebner-von Miller reaction is a cornerstone method for synthesizing 2-substituted quinolines from anilines and -unsaturated carbonyls.[1] While powerful, it is notoriously difficult to scale due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Doebner-von Miller reaction is a cornerstone method for synthesizing 2-substituted quinolines from anilines and
-unsaturated carbonyls.[1] While powerful, it is notoriously difficult to scale due to "tar" formation (polymerization), regioselectivity issues with meta-substituted anilines, and incomplete oxidation. This guide provides field-proven protocols to stabilize the reaction, control regiochemistry, and maximize yield using modern mechanistic insights.
Part 1: The "Black Tar" Phenomenon (Polymerization Control)
Q: My reaction mixture turns into an intractable black tar within minutes, resulting in <10% yield. What is happening?
A: This is the most common failure mode. It is caused by the acid-catalyzed polymerization of the
-unsaturated carbonyl component (or its precursor, e.g., crotonaldehyde) before it can condense with the aniline. The high temperatures and strong acid (HCl/H₂SO₄) required for the amine condensation unfortunately optimize conditions for vinyl polymerization.
Troubleshooting Protocol:
Switch to a Biphasic System:
Instead of a single aqueous acid phase, use a Toluene : 6M HCl (1:1) biphasic system.
-unsaturated aldehyde partitions into the toluene layer, protecting it from the harsh acid in the aqueous layer. The aniline (as a hydrochloride salt) remains in the aqueous phase. The reaction occurs only at the interface, throttling the concentration of aldehyde available for polymerization while allowing the desired condensation to proceed [1].
Controlled Reagent Addition:
Do not mix all reagents at once.
-unsaturated carbonyl dropwise over 1–2 hours. This keeps the instantaneous concentration of the vinyl compound low, statistically favoring the bimolecular reaction with aniline over unimolecular polymerization.
Use of Solid Acid Catalysts:
Replace liquid mineral acids with Montmorillonite K-10 or Silica-supported acids . These heterogeneous catalysts reduce the mobility of the vinyl monomers, physically inhibiting chain-growth polymerization [2].
Part 2: Regioselectivity & Mechanism
Q: I am using a meta-substituted aniline. How do I predict and control whether I get the 5- or 7-substituted quinoline?
A: Regioselectivity in the Doebner-von Miller reaction is governed by a delicate balance of steric and electronic effects during the ring-closure step.
Substituent Type (Meta)
Major Product
Mechanistic Driver
Electron-Donating (EDG) (e.g., -OMe, -Me)
7-Substituted
Sterics: Ring closure occurs para to the EDG to avoid steric clash at the crowded ortho position.
Electron-Withdrawing (EWG) (e.g., -NO₂, -Cl)
5-Substituted / Mixture
Electronics: Ring closure is electrophilic. The position ortho to the EWG is less deactivated than the para position (due to resonance effects), but steric hindrance often leads to difficult-to-separate mixtures.
Advanced Control:
To achieve 4-substituted quinolines (reversing the standard regioselectivity), you cannot use standard conditions. You must switch to
-aryl--unsaturated -ketoesters in refluxing Trifluoroacetic Acid (TFA) .[8] This forces the reaction through a different 1,2-addition pathway rather than the standard conjugate addition [3].
Visualizing the Mechanism
Recent isotopic scrambling studies (Denmark et al., 2006) have disproven the simple conjugate addition model. The reaction proceeds via a fragmentation-recombination mechanism.[7][9][10]
Caption: The fragmentation-recombination mechanism explains why isotopic labels on the starting enone become scrambled in the final quinoline ring [4].[2][7][9][10]
Part 3: Oxidation & Yield Optimization
Q: My LC-MS shows a large peak for the dihydroquinoline intermediate. Why isn't the reaction finishing?
A: The Doebner-von Miller reaction is formally an oxidative synthesis. The final step requires the removal of two hydrogen atoms. In the absence of an external oxidant, the reaction relies on disproportionation : the Schiff base intermediate acts as the oxidant and is reduced to a tetrahydroquinoline byproduct. This theoretically limits your maximum yield to 50%.
Optimization Protocol:
Add an external oxidant to drive the equilibrium to the aromatic quinoline.
Oxidant
Conditions
Pros/Cons
Iodine (I₂)
0.5–1.0 equiv, added post-cyclization
Best Balance. Mild, efficient, and inexpensive.
p-Chloranil
1.0 equiv, reflux in Toluene
Excellent for sensitive substrates; easier workup than inorganic oxidants.
Nitrobenzene
Solvent/Reagent
Classic but Toxic. High boiling point helps cyclization but difficult to remove.
Air/O₂
Vigorous bubbling
Greenest option, but slow and can lead to N-oxide side products.
Part 4: Modern Green Modifications
Q: We need to move away from concentrated HCl and refluxing toluene. What are the alternatives?
A: Microwave-assisted synthesis is the standard for modernizing this reaction. It allows for "solvent-free" conditions on solid supports, drastically reducing waste and reaction time.
Microwave Protocol (Silica-Supported):
Adsorption: Mix Aniline (10 mmol) and Enone (10 mmol) with Indium(III) Chloride (InCl₃) (10 mol%) and Silica Gel (1 g).
Irradiation: Microwave at 150°C for 5–10 minutes (sealed vessel).
Workup: Wash the silica with EtOAc.
Result: High yield (80–90%), minimal tar, and no bulk solvent waste [5].
References
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines . Tetrahedron Letters, 41(44), 8523-8525. Link
Taguchi, Y., et al. (2002). Synthesis of quinolines by the Doebner-Miller reaction using montmorillonite K-10. Tetrahedron Letters.
Theoclitou, M. E., & Robinson, L. A. (2002). Reversal of Regiochemistry in the Skraup-Doebner-von Miller Quinoline Synthesis . Tetrahedron Letters, 43(21), 3907-3910. Link
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-von Miller Quinoline Synthesis . Journal of Organic Chemistry, 71(4), 1668–1676. Link
Ranu, B. C., Hajra, A., & Jana, U. (2000). Microwave-assisted simple synthesis of quinolines from anilines and alkyl vinyl ketones on the surface of silica gel in the presence of indium(III) chloride . Tetrahedron Letters, 41(4), 531-533. Link
Technical Support Center: Improving Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues enco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues encountered during common quinoline synthesis reactions. This resource moves beyond simple protocols to explain the underlying mechanistic principles that govern regiochemical outcomes, empowering you to make informed decisions in your experimental design.
FAQs: Fundamental Questions on Regioselectivity in Quinoline Synthesis
Q1: What is regioselectivity in the context of quinoline synthesis, and why is it a critical challenge?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In quinoline synthesis, this challenge frequently arises when using unsymmetrical starting materials, such as substituted anilines or unsymmetrical ketones.[1][2] For example, in the Skraup or Doebner-von Miller synthesis, a meta-substituted aniline can theoretically yield two different regioisomeric quinoline products (e.g., a 5-substituted vs. a 7-substituted quinoline). The ability to control which isomer is formed is paramount in drug discovery and development, as different regioisomers can exhibit vastly different pharmacological activities and toxicological profiles.
Q2: Which classical quinoline syntheses are most prone to regioselectivity issues?
A: Several of the most well-established methods for quinoline synthesis are susceptible to regioselectivity problems:
Skraup and Doebner-von Miller Syntheses: When using meta-substituted anilines, the cyclization step can occur at either of the two available ortho positions relative to the amino group, leading to mixtures of 5- and 7-substituted quinolines.[2]
Friedländer Synthesis: The use of unsymmetrical ketones is a major source of regioselectivity issues in this reaction, as condensation can occur on either side of the carbonyl group.[1][2]
Combes Synthesis: Similar to the Friedländer synthesis, the reaction of an aniline with an unsymmetrical β-diketone can lead to a mixture of 2- and 4-substituted quinoline products.[3]
Q3: What are the primary factors that influence regioselectivity in these reactions?
A: The regiochemical outcome of a quinoline synthesis is a delicate interplay of several factors:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring can direct the electrophilic cyclization step. Electron-donating groups generally activate the ortho and para positions, influencing the site of ring closure.
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound can sterically hinder the approach of reactants, favoring cyclization at the less hindered position.
Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid), solvent, and reaction temperature can significantly alter the reaction pathway and, consequently, the regioselectivity.[4][5]
Reaction Mechanism: Different reaction mechanisms can lead to different regioisomers. For instance, in the Doebner-von Miller reaction, a 1,4-conjugate addition pathway typically yields 2-substituted quinolines, while a 1,2-addition (Schiff base formation) pathway can lead to 4-substituted products.[6][7]
Troubleshooting Guides for Specific Quinoline Syntheses
The Friedländer Synthesis: "I'm getting a mixture of quinoline isomers when using an unsymmetrical ketone."
This is a classic challenge in the Friedländer synthesis. The key is to control which α-carbon of the ketone participates in the initial condensation with the 2-aminoaryl aldehyde or ketone.
Troubleshooting Strategy & Protocol
Possible Cause
Suggested Solution
Rationale
Lack of directing group on the ketone.
Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone.[4][8]
The directing group will favor the formation of the enolate on that specific α-carbon, leading to a single condensation product.
Inappropriate catalyst selection.
Screen different catalysts. Amine catalysts, such as pyrrolidine derivatives (e.g., TABO), have been shown to favor the formation of 2-substituted quinolines.[9] Ionic liquids can also enhance regioselectivity.[4][8]
The catalyst can influence the transition state of the condensation step, favoring one regioisomeric pathway over the other.
Thermodynamic vs. Kinetic Control.
Attempt the reaction at a lower temperature to favor the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
Lower temperatures often favor the product that is formed faster (kinetic control), while higher temperatures allow for equilibrium to be reached, favoring the most stable product (thermodynamic control).
Experimental Protocol: Regioselective Friedländer Synthesis Using an Amine Catalyst
To a solution of the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add the amine catalyst (e.g., TABO, 10 mol%).
Slowly add the unsymmetrical methyl ketone (1.2 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.[9]
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Logical Workflow for Troubleshooting Friedländer Regioselectivity
Caption: Troubleshooting workflow for Friedländer regioselectivity.
The Skraup & Doebner-von Miller Syntheses: "My meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines."
This is a common issue stemming from the electrophilic cyclization step onto the aniline ring. The electronic nature of the meta-substituent plays a crucial role in directing this cyclization.
Troubleshooting Strategy & Protocol
Substituent Type on Aniline
Expected Major Product
Rationale & Strategy
Electron-donating (e.g., -CH₃, -OCH₃)
7-substituted quinoline
Electron-donating groups activate the ortho and para positions. Cyclization at the position para to the substituent (which is ortho to the amino group) is generally favored, leading to the 7-substituted product.[10]
**Electron-withdrawing (e.g., -Cl, -NO₂) **
5-substituted quinoline
Electron-withdrawing groups deactivate the ortho and para positions. Cyclization is therefore directed to the other available ortho position, resulting in the 5-substituted quinoline.
Halogens (e.g., -F, -Cl)
Often a mixture, but can favor 5-substituted
Halogens are deactivating due to their inductive effect but can direct ortho/para due to resonance. The outcome can be sensitive to reaction conditions.
Alternative Strategy: A Regiocomplementary Approach
For cases where the classical Skraup/Doebner-von Miller synthesis gives poor regioselectivity, a modern alternative involves the reaction of an o-aminophenylboronic acid derivative with an α,β-unsaturated ketone.[11] This method is often regiocomplementary to the classical syntheses and proceeds under milder, basic conditions.[11]
Reaction Mechanism: Skraup/Doebner-von Miller Cyclization
Caption: Regioselectivity in Skraup/Doebner-von Miller synthesis.
The Combes Synthesis: "I'm getting a mixture of 2- and 4-substituted quinolines from my unsymmetrical β-diketone."
Similar to the Friedländer synthesis, the regioselectivity in the Combes reaction is determined by which carbonyl group of the β-diketone undergoes the initial condensation with the aniline.
Troubleshooting Strategy & Protocol
Possible Cause
Suggested Solution
Rationale
Steric and Electronic Effects
Modify the substituents on the β-diketone. Increasing the steric bulk of one of the R groups can favor the formation of the isomer where the aniline attacks the less hindered carbonyl.[3]
Steric hindrance can play a more significant role than electronic effects in the rate-determining annulation step, directing the reaction towards the less sterically crowded pathway.[3]
Catalyst System
Experiment with different acid catalysts. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol can alter the regioselectivity.[3]
The nature of the acid catalyst can influence the protonation equilibrium of the two carbonyl groups, thereby affecting the site of initial nucleophilic attack by the aniline.
Experimental Protocol: Modified Combes Synthesis for Improved Regioselectivity
Prepare the catalyst by carefully mixing polyphosphoric acid (PPA) with an alcohol (e.g., ethanol) at a controlled temperature.
Add the substituted aniline (1.0 mmol) to the catalyst mixture.
Add the unsymmetrical β-diketone (1.0 mmol) to the reaction mixture and heat to the desired temperature (e.g., 100-140 °C).
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by pouring it onto ice, then neutralize with a base (e.g., NaOH solution).
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the product by column chromatography to separate the regioisomers.
References
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
PMC. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. [Link]
ACS Publications. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -. [Link]
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
ACS Publications. (2008). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. [Link]
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
YouTube. (2025). Skraup - Doebner - Von Miller Reaction. [Link]
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
PMC. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of Methyl 2-propylquinoline-4-carboxylate
Status: Active | Topic: Stability, Degradation, and Troubleshooting | Audience: R&D Scientists
Core Technical Overview
Methyl 2-propylquinoline-4-carboxylate is a lipophilic quinoline ester often utilized as a critical intermediate in the synthesis of bioactive hydrazide-hydrazones with potent antibacterial properties (specifically against S. aureus and P. aeruginosa). While the quinoline core is aromatic and thermally robust, the C4-methyl ester and the C2-propyl side chain introduce specific vulnerabilities that must be managed during storage and experimental manipulation.
Key Chemical Vulnerabilities:
Hydrolysis: The methyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions, converting the molecule to 2-propylquinoline-4-carboxylic acid.
N-Oxidation: The quinoline nitrogen can undergo oxidation to form the N-oxide in the presence of peroxides or peracids.
Benzylic Oxidation: The methylene group of the propyl chain (adjacent to the ring) is activated and susceptible to radical oxidation over extended storage periods.
Degradation Pathways & Mechanisms[1]
Understanding how the molecule breaks down is essential for interpreting analytical data. The following diagram illustrates the primary degradation routes you may encounter.
Figure 1: Primary degradation pathways. The ester hydrolysis (Red path) is the most common issue in aqueous formulations, while oxidation (Yellow path) occurs in the presence of impurities or light.
Troubleshooting Guide: Analytical & Experimental
This section addresses specific issues observed during HPLC analysis or synthesis.
Issue 1: "I see a new peak eluting before the parent compound in Reverse Phase HPLC."
Diagnosis: This is likely 2-propylquinoline-4-carboxylic acid (Hydrolysis Product).
Cause: Exposure to moisture, acidic solvents (e.g., unbuffered TFA), or basic workups.
Confirmation: The acid is more polar than the ester. Check the UV spectrum; the carboxylate typically causes a slight bathochromic shift compared to the ester.
Solution:
Ensure all solvents are anhydrous.
Avoid storing the compound in methanol/water mixtures for extended periods.
Self-Validating Step: Spike the sample with authentic 2-propylquinoline-4-carboxylic acid. If the peak area increases, the identity is confirmed.
Issue 2: "The sample has turned from pale yellow to dark amber/brown."
Diagnosis:Photochemical degradation or N-oxide formation .
Cause: Quinolines are photosensitive. Extended exposure to ambient light can generate radical species at the benzylic propyl position or promote N-oxidation.
Solution:
Purify via recrystallization (ethanol/water) or silica column chromatography.
Store exclusively in amber vials wrapped in foil.
Issue 3: "Low yield during hydrazide synthesis (reaction with hydrazine hydrate)."
Diagnosis:Incomplete conversion or Side reactions .
Context: When converting the ester to the hydrazide (a common step for antibacterial development), the reaction requires reflux.
Troubleshooting:
Symptom: Starting material remains. Fix: Increase reflux time; the propyl group provides steric bulk that may slow nucleophilic attack at the C4 carbonyl.
Symptom: Acid formation.[1] Fix: Ensure hydrazine hydrate is fresh. Old hydrazine absorbs water, promoting competitive hydrolysis over hydrazinolysis.
Forced Degradation Protocols
To validate analytical methods or determine shelf-life, perform these stress tests.
Protocol A: Hydrolytic Stress (Acid/Base)
Preparation: Dissolve 10 mg of Methyl 2-propylquinoline-4-carboxylate in 5 mL Acetonitrile.
Acid Stress: Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.
Base Stress: Add 5 mL of 0.1 N NaOH. Reflux at 60°C for 2 hours.
Analysis: Neutralize samples, dilute with mobile phase, and inject into HPLC.
Expectation: Significant conversion to the carboxylic acid (RRT < 1.0).
Protocol B: Oxidative Stress[1]
Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile.
Stress: Add 1 mL of 3% Hydrogen Peroxide (
).
Incubation: Store at room temperature for 24 hours in the dark.
Analysis: Inject into HPLC.
Expectation: Formation of N-oxide (typically elutes earlier than parent due to polarity) or side-chain oxidation products.
Storage & Handling FAQ
Q: Can I store this compound in DMSO stock solutions at -20°C?A: Yes, but with caution. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, promoting hydrolysis.
Recommendation: Aliquot stocks into single-use vials. Purge with argon before sealing.
Q: What is the optimal pH range for aqueous stability?A: The ester is most stable between pH 4.0 and 6.0 .
Mechanism:[2][3] At pH < 3, acid-catalyzed hydrolysis accelerates. At pH > 8, base-catalyzed saponification is rapid.
Q: Is the propyl group reactive?A: Chemically, the propyl group is stable under standard conditions. However, the "benzylic" position (C1 of the propyl chain) is susceptible to radical attack under intense UV light. Always protect from light.
Troubleshooting Logic Flow
Use this decision tree to resolve purity issues rapidly.
Figure 2: Rapid diagnostic logic for stability issues.
References
Olayinka, E. T., et al. (2020). "Synthesis and antibacterial activity of hydrazide-hydrazones of 2-propylquinoline-4-carboxylic acid." Journal of Chemical and Pharmaceutical Research, 12(1), 1-10. (Demonstrates the utility of the methyl ester as a precursor and its stability during hydrazinolysis).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Lépine, F., et al. (2004). "Biosynthesis of 4-hydroxy-2-alkylquinolines in Pseudomonas aeruginosa." Biochimica et Biophysica Acta, 1675(1-3), 139-145. Link (Context on the stability and biosynthesis of 2-alkyl quinoline derivatives).
World Health Organization. (2020). The International Pharmacopoeia, "Methods of Analysis: Stability Testing.
Precision Analytics: Comparative Guide to HPLC Analysis of Methyl 2-propylquinoline-4-carboxylate
Executive Summary Methyl 2-propylquinoline-4-carboxylate is a critical quinoline derivative, often implicated as a synthetic intermediate in the production of antimalarial agents or as a structural analog to Pseudomonas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-propylquinoline-4-carboxylate is a critical quinoline derivative, often implicated as a synthetic intermediate in the production of antimalarial agents or as a structural analog to Pseudomonas aeruginosa Quorum Sensing (PQS) molecules. Its purity analysis is complicated by two primary factors: the basicity of the quinoline nitrogen (causing peak tailing) and the potential for ester hydrolysis.
This guide moves beyond standard pharmacopeial templates to provide a comparative technical analysis of HPLC methodologies. We contrast the Legacy Phosphate Method (superior peak shape, UV-only) against the Modern Volatile Acid Method (MS-compatible, high-throughput), empowering researchers to select the protocol that aligns with their downstream applications.
Strategic Method Comparison
The central challenge in analyzing quinoline esters is the interaction between the protonated nitrogen (
) and residual silanols on the silica support.
Comparative Performance Matrix
Feature
Method A: Phosphate Buffer (Legacy)
Method B: Formic Acid/TFA (Modern)
Primary Utility
QC / Purity Quantification (UV only)
LC-MS / High-Throughput Screening
Mobile Phase
10 mM (pH 3.0) / MeCN
0.1% Formic Acid / MeCN
Peak Shape ()
Excellent (0.95 - 1.10)
Good (1.10 - 1.30)
MS Compatibility
Incompatible (Non-volatile salts)
Fully Compatible
Column Life
Moderate (Salt precipitation risk)
High
Resolution ()
High (Acid vs. Ester)
Moderate to High
Expert Insight: The Causality of Choice
Choose Method A if your primary goal is absolute purity quantification using UV detection. Phosphate ions effectively mask silanol groups and form ion pairs with the quinoline base, yielding sharp, symmetric peaks essential for integrating trace impurities (<0.1%).
Choose Method B if you are performing metabolite identification or pharmacokinetic studies. While formate is a weaker ion-pairing agent (leading to slight tailing), it allows for direct coupling to Mass Spectrometry for structural validation.
Detailed Experimental Protocol (Method B: Modern MS-Compatible)
Rationale: This protocol is selected for its versatility in modern drug development workflows, balancing resolution with detector flexibility.
Chromatographic Conditions[1][2][3][4][5][6][7]
Instrumentation: HPLC/UHPLC with DAD (Diode Array Detector) or Q-TOF MS.
Stationary Phase: C18 Endcapped Column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge).
Dimensions:
mm, (or ).
Why: "Endcapping" is non-negotiable to minimize secondary interactions with the quinoline nitrogen.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
A Senior Application Scientist's Guide to LC-MS Methods for the Characterization of Quinoline Derivatives
For researchers, scientists, and professionals in drug development, the robust characterization of quinoline derivatives is a critical step in understanding their therapeutic potential, metabolic fate, and toxicological...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the robust characterization of quinoline derivatives is a critical step in understanding their therapeutic potential, metabolic fate, and toxicological profile. The inherent structural diversity of the quinoline scaffold necessitates a versatile and powerful analytical toolkit.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard, offering unparalleled sensitivity and selectivity for the analysis of these compounds in complex matrices.
This guide provides an in-depth, comparative analysis of various LC-MS methodologies for the characterization of quinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to develop and select the most appropriate method for your specific analytical challenge.
Part 1: The Foundation of Reliable Analysis - Sample Preparation and Chromatographic Separation
The old adage of "garbage in, garbage out" holds particularly true in LC-MS analysis. The quality of your data is fundamentally dependent on a well-designed sample preparation strategy and a robust chromatographic separation.
Sample Preparation: Navigating the Matrix
The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the LC-MS system. The choice of technique is dictated by the complexity of the sample matrix (e.g., plasma, urine, tissue homogenates) and the physicochemical properties of the quinoline derivative.
Protein Precipitation (PPT): A rapid and straightforward approach for high-protein matrices like plasma.[2] A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. While simple, it offers limited cleanup and can result in significant matrix effects.
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. It is a selective and cost-effective method that can yield clean extracts.[3] However, it can be labor-intensive and prone to emulsion formation.[3]
Solid-Phase Extraction (SPE): Widely regarded as the most powerful sample preparation technique, SPE offers superior selectivity and the ability to concentrate the analyte.[4] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
Technique
Principle
Pros
Cons
Best Suited For
Protein Precipitation (PPT)
Protein denaturation and precipitation with an organic solvent.
Fast, simple, inexpensive.
High matrix effects, potential for analyte loss through co-precipitation.
Rapid screening of a large number of samples.
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquids.
Cost-effective, good for hydrophobic analytes.
Labor-intensive, potential for emulsions, requires large solvent volumes.
Cleaner extracts than PPT, suitable for a wide range of analytes.[4]
Solid-Phase Extraction (SPE)
Analyte retention on a solid sorbent followed by selective elution.
High selectivity, high concentration factor, reduced matrix effects.
More complex method development, higher cost per sample.
Trace-level quantification in complex matrices.[4]
Experimental Protocol: Solid-Phase Extraction (SPE) for Quinoline Derivatives in Plasma
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid) onto the cartridge.
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
Elution: Elute the quinoline derivative with 1 mL of 5% ammonium hydroxide in methanol.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Chromatographic Separation: Achieving Resolution
The goal of liquid chromatography is to separate the analyte of interest from other components in the sample prior to its introduction into the mass spectrometer. For quinoline derivatives, reversed-phase chromatography is the most common approach.
Column: C18 columns are the workhorses for the separation of a wide range of quinoline derivatives.
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. The addition of a small amount of a modifier, such as formic acid (0.1%), is crucial for improving peak shape and promoting protonation of the quinoline nitrogen, which is beneficial for positive ion mode mass spectrometry.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to effectively separate compounds with a range of polarities and to ensure that more hydrophobic compounds are eluted in a reasonable time.
Caption: A generalized workflow for LC-MS analysis.
Part 2: The Critical Interface - Ionization Techniques
The ionization source is where the magic happens: converting the neutral analyte molecules eluting from the LC column into gas-phase ions that can be manipulated and detected by the mass spectrometer. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that is well-suited for a wide range of polar and thermally labile compounds.[5] It involves applying a high voltage to the eluent as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For quinoline derivatives, ESI in the positive ion mode is highly effective due to the basicity of the quinoline nitrogen, which is readily protonated to form [M+H]⁺ ions.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[5] In APCI, the eluent is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules. While ESI is generally the first choice for quinoline derivatives, APCI can be a valuable alternative for certain less polar analogues.[5]
Parameter
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity
Polar to moderately polar
Non-polar to moderately polar
Thermal Stability
Suitable for thermally labile compounds
Requires thermal stability
Ionization Mechanism
Desorption of pre-formed ions from solution
Gas-phase chemical ionization
Susceptibility to Matrix Effects
More susceptible
Generally less susceptible
Typical Quinoline Applications
Broad applicability for most derivatives
Less polar derivatives, those not ionizing well by ESI
Part 3: The Heart of the Instrument - Mass Analyzers
Once ionized, the analytes are introduced into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The choice of mass analyzer has a profound impact on the type of data that can be obtained.
Triple Quadrupole (QqQ)
The triple quadrupole mass spectrometer is the gold standard for targeted quantitative analysis.[6] It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (the [M+H]⁺ of the quinoline derivative), the second quadrupole acts as a collision cell to fragment the precursor ion, and the third quadrupole selects a specific product ion. This highly specific detection provides excellent sensitivity and minimizes interferences, making it ideal for pharmacokinetic studies and trace-level quantification.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer.[7] This combination allows for both MS and MS/MS experiments with high mass accuracy and resolution. Q-TOFs are excellent for structural elucidation, metabolite identification, and screening for unknown compounds. The high mass accuracy allows for the determination of the elemental composition of the analyte and its fragments.
Orbitrap
Orbitrap mass analyzers are renowned for their exceptionally high resolution and mass accuracy.[8][9] Like Q-TOFs, they are powerful tools for both qualitative and quantitative analysis. The high resolving power of the Orbitrap can separate analytes from matrix interferences that may be isobaric at lower resolutions, leading to improved selectivity and sensitivity.[8][9]
Part 4: Deciphering the Code - MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of quinoline derivatives. By inducing fragmentation of the protonated molecule in the collision cell, a characteristic fragmentation pattern, or "fingerprint," is generated that is unique to the compound's structure. Understanding these fragmentation pathways is key to interpreting MS/MS spectra and confirming the identity of a compound.
Common Fragmentation Pathways for Quinoline Derivatives:
Loss of Small Neutral Molecules: The fragmentation of quinoline derivatives often involves the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).[10][11]
Substituent-Driven Fragmentation: The nature and position of substituents on the quinoline ring have a significant influence on the fragmentation pathways. For example, quinolone antibiotics often exhibit characteristic fragmentation of the piperazine ring.[12]
Caption: Generalized MS/MS fragmentation process.
Part 5: Ensuring Data Integrity - Method Validation and Overcoming Challenges
A robust LC-MS method must be validated to ensure that it is fit for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Challenge: Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a common challenge in LC-MS.[13] They can lead to inaccurate and irreproducible results.[13]
Mitigation Strategies:
Improved Sample Preparation: More extensive cleanup, such as with SPE, can significantly reduce matrix effects.
Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering components is crucial.
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Conclusion
The characterization of quinoline derivatives by LC-MS is a multi-faceted process that requires a thorough understanding of each component of the analytical workflow. By carefully considering the choices for sample preparation, chromatography, ionization, and mass analysis, researchers can develop robust and reliable methods to unlock the full potential of these versatile compounds. This guide has provided a framework for making those informed decisions, grounding them in the fundamental principles of the technology and the practical realities of the laboratory.
References
LabRulez LCMS. (n.d.). The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from [Link]
De Nys, H., & Verstraete, A. (2013). Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicology. Journal of Analytical & Bioanalytical Techniques, S5.
Nagy, M., & Perjési, P. (2015). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 69(10).
Marin, S. J., Smith, J., & Neifeld, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC North America, 39(8), 384-390.
Agilent Technologies. (2005). LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. Retrieved from [Link]
Silva, A. F. F., et al. (2023).
Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]
Labcompare. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Retrieved from [Link]
American Laboratory Trading. (2024). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. Retrieved from [Link]
Li, W., et al. (2015). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 102, 139-145.
ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]
Shimadzu Scientific US. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]
Zhang, Y., et al. (2019). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2019, 8562812.
Liu, A., & Kovacevic, M. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(6), 333-337.
Spectroscopic Comparison of 2-Alkylquinoline-4-Carboxylate Isomers
Executive Summary Objective: To provide a definitive technical guide for distinguishing 2-alkylquinoline-4-carboxylate isomers from their constitutional counterparts (e.g., 4-alkylquinoline-2-carboxylates) and regioisome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive technical guide for distinguishing 2-alkylquinoline-4-carboxylate isomers from their constitutional counterparts (e.g., 4-alkylquinoline-2-carboxylates) and regioisomers arising from synthesis.
Core Insight: The most reliable spectroscopic discriminator is the "Peri-Effect" observed in 1H NMR, where the C4-carboxylate carbonyl group strongly deshields the H-5 proton. This guide details the mechanistic basis of this shift, alongside MS fragmentation patterns and IR signatures, to ensure unambiguous structural assignment in drug discovery workflows.
Synthetic Context & Isomer Generation
In medicinal chemistry, particularly for antimalarial and antibacterial scaffolds, the Pfitzinger and Doebner reactions are primary synthetic routes. However, ambiguity often arises in the regiochemistry of the final quinoline core.
The "Isomer Problem"
When synthesizing 2-alkylquinoline-4-carboxylates, two main types of isomeric impurities/alternatives occur:
Positional Isomers:2-alkylquinoline-4-carboxylate (Target) vs. 4-alkylquinoline-2-carboxylate (Alternative cyclization).
Substitution Regioisomers: Arising from meta-substituted anilines (yielding 5- vs. 7-substituted quinolines).
Figure 1: Synthetic Pathways and Potential Regioisomers
Caption: Synthetic origins of quinoline carboxylate isomers. The Pfitzinger reaction typically yields the 4-acid, but alternative cyclization modes or starting material symmetries can yield constitutional isomers.
Spectroscopic Analysis: The Definitive Markers
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the 2-alkyl-4-carboxylate from the 4-alkyl-2-carboxylate.
The H-5 Peri-Effect (Gold Standard)
In 2-alkylquinoline-4-carboxylates , the carboxylate group at position 4 is spatially adjacent to the proton at position 5 (H-5). The magnetic anisotropy of the carbonyl oxygen exerts a strong deshielding effect on H-5.
Target (4-COOR): H-5 signal shifts downfield to 8.60 – 9.00 ppm (often appearing as a doublet or multiplet distinct from the aromatic cluster).
Isomer (2-COOR): The alkyl group at position 4 exerts a weak shielding or negligible effect. H-5 resonates in the normal aromatic range (~7.90 – 8.10 ppm ).
The H-3 Singlet Diagnostic
Both isomers possess an isolated proton at position 3 (H-3), appearing as a singlet. However, its chemical shift is diagnostic due to the electronic environment of the pyridine ring.
Target (2-Alkyl-4-COOR): H-3 is ortho to the electron-withdrawing carboxylate (C4) and meta to the ring nitrogen. Shift: ~7.80 – 8.00 ppm .
Isomer (4-Alkyl-2-COOR): H-3 is ortho to the ring nitrogen (deshielding) and ortho to the carboxylate (C2). Shift: ~8.00 – 8.20 ppm (Often slightly more downfield than the target due to proximity to Nitrogen).
Table 1: Comparative 1H NMR Shifts (in CDCl3)
Proton Position
2-Alkylquinoline-4-Carboxylate (Target)
4-Alkylquinoline-2-Carboxylate (Isomer)
Mechanistic Cause
H-5 (Peri)
8.60 – 9.00 ppm (dd)
7.90 – 8.10 ppm (m)
Anisotropy of C4-Carbonyl
H-3
7.80 – 8.00 ppm (s)
8.00 – 8.20 ppm (s)
Electronic effect of N vs COOR
Alkyl (-CH)
~3.00 ppm
~2.70 ppm
C2 (adjacent to N) is more deshielded than C4
Mass Spectrometry (MS)
Fragmentation patterns under Electron Impact (EI) or ESI provide secondary confirmation.
Target (4-COOR):
Proximity Effect: If the alkyl group is large or contains a heteroatom, a "Proximity Effect" loss of water or alcohol is often suppressed compared to 2-carboxylates.
Base Peak: Often the [M-COOH]⁺ or [M-COOR]⁺ ion is very intense due to the stability of the resulting quinolinium cation.
Isomer (2-COOR):
Decarboxylation: Rapid loss of CO2 is characteristic.
Fragmentation: 2-substituted quinolines often show a distinct loss of HCN (27 Da) from the ring after initial fragmentation.
Figure 2: MS Fragmentation Logic
Caption: Distinct fragmentation pathways. The 4-carboxylate typically yields a stable cation via ester loss, while 2-carboxylates are more prone to decarboxylation.
Infrared Spectroscopy (IR)
While less specific than NMR, IR confirms the electronic conjugation of the carbonyl.
4-Carboxylate:1715 – 1725 cm⁻¹ . The carbonyl is conjugated with the ring but steric strain from H-5 can slightly elevate the frequency.
2-Carboxylate:1705 – 1715 cm⁻¹ . More effective conjugation with the ring nitrogen lone pair often lowers the frequency slightly.
Experimental Protocol: Characterization Workflow
Scope: This protocol validates the identity of synthesized 2-alkylquinoline-4-carboxylates.
Reagents:
Deuterated Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor; note that DMSO may shift H-5 further downfield).
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of CDCl3. Ensure the solution is clear to prevent line broadening.
1H NMR Acquisition:
Acquire a standard 1H spectrum (min 16 scans).
Checkpoint 1: Locate the H-5 signal . Look for a doublet/multiplet >8.5 ppm.[3] If the most downfield signal is <8.2 ppm, suspect the 2-carboxylate isomer.
Checkpoint 2: Identify the H-3 singlet . Verify integration (1H).
13C NMR Acquisition:
Acquire a proton-decoupled 13C spectrum.
Checkpoint 3: Check the C-4 chemical shift. In 4-carboxylates, the ipso-carbon (C-4) typically resonates around 135-140 ppm , while C-2 (with alkyl) is ~158-162 ppm .
Reporting: Report shifts relative to TMS (0.00 ppm).
Conclusion
The distinction between 2-alkylquinoline-4-carboxylate and its isomers relies heavily on the Peri-Effect observed in proton NMR. The deshielding of H-5 (>8.6 ppm) is the unambiguous signature of a substituent at the 4-position containing a carbonyl group. Researchers should prioritize this marker over minor shifts in alkyl signals or IR bands.
References
Chemical Papers , "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides",
BenchChem , "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines",
Frontiers in Chemistry , "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors",
Journal of Chemical and Pharmaceutical Research , "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation",
Chemistry LibreTexts , "13.4: Chemical Shifts in ¹H NMR Spectroscopy",
A Comparative Guide to the Anticancer Activity of Substituted Quinoline-4-Carboxylates
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad range of pharmacological activities.[1] Among these, quinoline-4-carboxylic acid de...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad range of pharmacological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention for their potential as anticancer agents.[1][2] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of their biological properties and mechanism of action.[1] This guide provides a comparative analysis of the anticancer activity of substituted quinoline-4-carboxylates, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel cancer therapeutics.
The anticancer effects of quinoline derivatives are exerted through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, disruption of cell migration, induction of apoptosis, and cell cycle arrest.[3][4] Notably, some derivatives have been shown to inhibit tyrosine kinases, topoisomerase, and tubulin polymerization.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline-4-carboxylates is significantly influenced by the nature and position of substituents on the quinoline core.[5] Understanding these structure-activity relationships is paramount for the rational design of potent and selective anticancer agents.
Key positions that modulate anticancer activity include:
C2 Position: The introduction of bulky and hydrophobic substituents at this position is often crucial for potent activity. This is particularly evident in derivatives targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[5]
C4 Position: A carboxylic acid group at the C4 position is frequently a stringent requirement for anticancer activity, especially for DHODH inhibitors.[5]
Benzo Ring (C5-C8): Substitutions on the benzo portion of the quinoline ring can significantly impact potency. For instance, electron-withdrawing groups such as fluoro, chloro, or nitro can enhance activity compared to electron-donating groups like methyl or methoxy.[5]
The following diagram illustrates the key positions on the quinoline-4-carboxylate scaffold that are critical for tuning anticancer activity.
Caption: Key substitution points on the quinoline-4-carboxylate core.
Comparative Anticancer Activity
The in vitro anticancer activity of various substituted quinoline-4-carboxylates has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
Substituted quinoline-4-carboxylates exert their anticancer effects through diverse mechanisms of action. A primary target for many of these compounds is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][11] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of DNA and RNA.[1] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[1]
Beyond DHODH, other mechanisms include:
Topoisomerase Inhibition: Some quinoline derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[3]
Tubulin Polymerization Inhibition: Certain analogues interfere with microtubule dynamics by inhibiting tubulin polymerization, a process crucial for mitosis.[3][12]
Tyrosine Kinase Inhibition: Quinoline derivatives have been shown to inhibit various tyrosine kinases, which are key signaling molecules in cancer cell growth and proliferation.[3][13] For instance, some derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[13]
Induction of Apoptosis: Many substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase cascades.[7]
The following diagram illustrates the central role of DHODH inhibition in the anticancer activity of many quinoline-4-carboxylates.
Caption: Inhibition of DHODH by quinoline-4-carboxylates.
Experimental Protocols
The synthesis and evaluation of the anticancer activity of substituted quinoline-4-carboxylates involve standardized chemical and biological procedures.
A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[3]
Step-by-Step Protocol:
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), an aromatic amine (1 mmol), and pyruvic acid (1.2 mmol) in ethanol is prepared in a round-bottom flask.[3]
Reflux: The reaction mixture is refluxed for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
Purification: The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) and can be further purified by recrystallization to yield the pure 2-arylquinoline-4-carboxylic acid.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][6]
Step-by-Step Protocol:
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of approximately 5.0 x 10³ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[5]
Compound Treatment: The synthesized quinoline-4-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[2]
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[2]
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
Substituted quinoline-4-carboxylates represent a highly promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries for screening against various cancer types.[2] A thorough understanding of the structure-activity relationships and mechanisms of action is crucial for guiding the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the anticancer potential of this important class of molecules. Further preclinical studies of the most potent compounds are warranted to select candidates for early-stage clinical development.[9]
References
Review on recent development of quinoline for anticancer activities. (2022). Frontiers in Chemistry. Available at: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry. Available at: [Link]
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. National Institutes of Health. Available at: [Link]
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. Available at: [Link]
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. Available at: [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link]
Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. ResearchGate. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]
Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. PubMed. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Anti-leishmanial efficacy, Structure-Activity Relationship (SAR), and Synthesis Protocols
Executive Summary: The Alkaloid Challenger
2-n-Propylquinoline (2-n-PQ) represents a pivotal structural class in the search for oral anti-leishmanial therapies. Originally identified from the bark of Galipea longiflora (Rutaceae), this alkaloid and its synthetic derivatives have emerged as potent alternatives to the toxic and costly standard-of-care agents like Miltefosine and Meglumine Antimoniate (Glucantime®).
This guide objectively analyzes the Structure-Activity Relationship (SAR) of 2-propylquinoline, validating its efficacy through comparative experimental data and detailing the chemical protocols required for its synthesis and evaluation.
Chemical Architecture & SAR Logic
The pharmacological potency of 2-n-PQ is not accidental; it is a function of specific lipophilic and electronic properties conferred by the alkyl substitution at the C-2 position of the quinoline ring.
SAR Visualization
The following diagram illustrates the critical pharmacophores and the impact of structural modifications on biological activity.
Figure 1: Structural dissection of 2-propylquinoline showing the critical role of the C-2 propyl chain in mediating efficacy compared to shorter alkyl analogs.
Key SAR Findings
The C-2 Alkyl Chain Length:
Methyl (C1): Insufficient lipophilicity for effective passive diffusion through the parasite membrane.
Propyl (C3): The 3-carbon chain provides the optimal logP (lipophilicity) balance, facilitating accumulation within the Leishmania acidocalcisomes and cytosol.
Epoxypropyl (Chimanine D): While highly active, the epoxide group introduces potential mutagenic risks, making the saturated n-propyl variant a safer drug candidate.
Salt Formation:
Free base 2-n-PQ is an oil, complicating oral formulation.[1]
Camphorsulfonate Salt: Converts the oil into a crystalline solid, significantly improving water solubility and bioavailability without altering the intrinsic anti-parasitic activity.
Comparative Performance Analysis
The following data consolidates in vivo efficacy studies comparing 2-n-propylquinoline against standard therapeutic regimens in Leishmania donovani (Visceral Leishmaniasis) models.
Table 1: In Vivo Efficacy Comparison (Murine Model)
Compound
Route
Dosage Regimen
Parasite Suppression (Liver)
Toxicity Profile
2-n-Propylquinoline
Oral
60 µmol/kg/day × 10 days
76%
No observed toxicity at therapeutic dose.
Miltefosine
Oral
60 µmol/kg/day × 10 days
89%
GI distress common; teratogenic risk.
Meglumine Antimoniate
SC
28 mg SbV/kg/day × 10 days
97%
Cardiotoxicity; requires injection.
Chimanine D
SC
0.54 mmol/kg/day × 10 days
86.6%
Potential mutagenicity.
Interpretation:
While Miltefosine shows a slightly higher suppression rate (89% vs 76%), the difference was found to be statistically non-significant in key studies.[1][2] The advantage of 2-n-PQ lies in its safety profile and the potential for cost-effective synthesis compared to the phospholipid structure of Miltefosine.
Experimental Protocols
Protocol A: Synthesis of 2-n-Propylquinoline (Modified Doebner-Miller)
Objective: Synthesize the core scaffold from aniline and an
Oxidizing agent (e.g., Iodine or Nitrobenzene - optional if aerobic oxidation is sufficient)
Step-by-Step Methodology:
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (10 mmol) in toluene (20 mL).
Addition: Dropwise add trans-2-Hexenal (12 mmol) at 0°C. Allow to stir for 30 minutes to form the imine intermediate.
Cyclization: Add acid catalyst (HCl, 5 mL) slowly. Heat the mixture to reflux (110°C) for 3-4 hours. The solution will darken as the quinoline forms.
Work-up: Cool to room temperature. Basify with 10% NaOH solution until pH > 10.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, dry over anhydrous
, and concentrate under vacuum.
Purification: Purify the oily residue via column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield 2-n-propylquinoline as a pale yellow oil.
Salt Formation (Optional): Dissolve the oil in acetone and add equimolar camphorsulfonic acid. Recrystallize the precipitate to obtain the solid salt.
Protocol B: In Vitro Leishmanicidal Assay
Objective: Determine IC50 against L. donovani amastigotes.
Cell Culture: Maintain L. donovani axenic amastigotes in MAA/20 medium at 37°C with 5% CO2.
Plating: Seed
parasites/well in 96-well plates.
Treatment: Add serial dilutions of 2-n-PQ (dissolved in DMSO, final concentration <1%). Include Miltefosine as a positive control.
Incubation: Incubate for 72 hours.
Readout: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with SDS-HCl and measure absorbance at 570 nm.
Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.
Mechanism of Action
Unlike 8-aminoquinolines (e.g., Sitamaquine) which often target DNA or hemoglobin digestion, 2-substituted quinolines exhibit a distinct bioenergetic mechanism.
Figure 2: Proposed mechanism of action involving mitochondrial targeting and bioenergetic collapse.
Mechanistic Insight:
The lipophilic nature of the propyl chain allows the molecule to permeate the parasite membrane rapidly. Once inside, it accumulates due to the electrochemical gradient.[4] The primary mode of action involves the inhibition of mitochondrial respiration, specifically interacting with complexes like succinate dehydrogenase, leading to ATP depletion and subsequent parasite death.
References
Fakhfakh, M. A., et al. (2011). Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model. Journal of Parasitology. Link
Fournet, A., et al. (1993). 2-substituted quinoline alkaloids as potential antileishmanial drugs.[5][6][7][8] Antimicrobial Agents and Chemotherapy. Link
Nakayama, H., et al. (2005). The activity of 2-substituted quinoline alkaloids in BALB/c mice infected with Leishmania donovani. Annals of Tropical Medicine & Parasitology. Link
Gantier, J. C., et al. (1996). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. Link
Kouba, M., et al. (2016). In vitro and in vivo antileishmanial properties of a 2-n-propylquinoline hydroxypropyl β-cyclodextrin formulation. International Journal of Pharmaceutics. Link
Comparative Benchmarking of Novel Quinoline Scaffolds: Efficacy, Selectivity, and Mechanistic Profiling
Strategic Rationale: The Quinoline "Privileged Scaffold" In the landscape of anticancer drug discovery, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targe...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Rationale: The Quinoline "Privileged Scaffold"
In the landscape of anticancer drug discovery, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA (intercalation), Topoisomerase I/II enzymes, and tyrosine kinases. However, the ubiquity of this scaffold presents a specific challenge: Selectivity .
Many new quinoline derivatives exhibit high potency (low IC50) but fail due to poor discrimination between neoplastic and normal tissues, or due to off-target cardiotoxicity (hERG inhibition).
This guide outlines a self-validating benchmarking protocol to rigorously evaluate new quinoline derivatives (coded here as the Q-Series ) against industry-standard controls (Doxorubicin, Camptothecin).
Benchmarking Workflow
The following workflow enforces a "Fail-Fast" logic, prioritizing Selectivity Index (SI) and ADME safety early in the process.
Figure 1: The "Fail-Fast" benchmarking workflow. Note the critical decision gate at the Selectivity Index (SI) calculation.
Phase I: Cytotoxicity & Selectivity Profiling
The raw IC50 value is insufficient for modern drug development. You must establish the Selectivity Index (SI) .[1][2][3]
Experimental Protocol: MTT Viability Assay
Objective: Determine IC50 values across a panel of cancer lines (e.g., MCF-7, HepG2) and a normal control (e.g., HEK293 or HUVEC).
Seeding: Seed cells in 96-well plates.
Cancer lines: 3,000–5,000 cells/well.
Normal lines: 5,000–7,000 cells/well (slower growth requires higher initial density).
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of the Test Compound (Q-7) and Positive Control (Doxorubicin).
Vehicle Control: DMSO < 0.5% (v/v).
Development: After 48h, add MTT reagent (0.5 mg/mL). Incubate 4h.
Quinolines typically act as Topoisomerase Poisons . They stabilize the cleavable complex (DNA-Enzyme), preventing religation and causing Double-Strand Breaks (DSBs).
Mechanism of Action Pathway
Figure 2: The cascade of Topoisomerase poisoning leading to apoptosis.
Validation Protocol: Plasmid Relaxation Assay
To confirm Q-7 targets Topo II rather than just acting as a general toxin:
Substrate: Supercoiled pBR322 plasmid DNA.
Reaction: Incubate pBR322 + Human Topo IIα + Test Compound (Q-7) for 30 min at 37°C.
Analysis: Electrophoresis on 1% agarose gel.
Result:
Control (No Drug): Topo II relaxes supercoiled DNA (multiple bands).
Positive Control (Etoposide): Inhibits relaxation (supercoiled band remains).
Q-7 Success: Dose-dependent retention of supercoiled DNA.
Phase III: The "Fail-Fast" ADME Check
Quinoline derivatives frequently fail due to hERG channel inhibition (cardiotoxicity) or poor aqueous solubility.
Table 2: ADME & Toxicity Profiling
Property
Method
Threshold
Candidate Q-7 Result
Status
Solubility
Kinetic (PBS pH 7.4)
> 50 µM
120 µM
Pass
LogP
In silico / Shake Flask
1.5 – 3.5
2.8
Pass
hERG Inhibition
Patch Clamp / Binding
IC50 > 10 µM
> 30 µM
Pass
CYP Inhibition
CYP1A2 / CYP3A4
IC50 > 10 µM
4.5 µM (CYP1A2)
Flag
Critical Insight: While Q-7 passes the hERG safety check (unlike many quinolines), the CYP1A2 inhibition suggests potential drug-drug interactions. This would require structural optimization (e.g., steric hindrance at the C-2 position) in the next iteration.
References
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.
[Link]
Mosmann, T. (1983).[4] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[4][5][6] Journal of Immunological Methods.
[Link]
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer.
[Link]
Vanden Bossche, J., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics.[4][7][8][9]
[Link]
FDA Guidance. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).
[Link]